molecular formula C25H20O10 B1631991 Rhodiolin

Rhodiolin

Cat. No.: B1631991
M. Wt: 480.4 g/mol
InChI Key: POVCYOFRCMBMKD-XMSQKQJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodiolin is a natural product found in Rhodiola fastigiata and Rhodiola rosea with data available.

Properties

IUPAC Name

(2R,3R)-6,8-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O10/c1-32-16-8-12(4-7-14(16)28)22-18(10-26)34-24-17(33-22)9-15(29)19-20(30)21(31)23(35-25(19)24)11-2-5-13(27)6-3-11/h2-9,18,22,26-29,31H,10H2,1H3/t18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVCYOFRCMBMKD-XMSQKQJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Screening of Rhodiolin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiolin, a flavonoid glycoside isolated from Rhodiola rosea, has garnered significant interest within the scientific community for its potential therapeutic applications. As a constituent of a plant with a long history of use in traditional medicine for its adaptogenic properties, this compound is now the subject of modern pharmacological investigation. This technical guide provides a comprehensive overview of the pharmacological screening of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective activities. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of papillary thyroid cancer (PTC). Research has demonstrated that this compound can inhibit the proliferation and induce apoptosis in PTC cells, both in vitro and in vivo[1].

Mechanism of Action: Inhibition of Glycolysis and the PI3K/AKT/mTOR Pathway

The primary anticancer mechanism of this compound in PTC has been identified as the inhibition of glycolysis through the direct targeting of the enzyme glucose-6-phosphate isomerase (GPI)[1]. This disruption of cellular metabolism leads to the subsequent inhibition of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway, a critical cascade for cell growth, proliferation, and survival[1].

A study on papillary thyroid cancer demonstrated that this compound treatment led to the inhibition of phosphorylation within the PI3K/AKT/mTOR pathway[1]. This was linked to its ability to block glycolysis by targeting the enzyme glucose-6-phosphate isomerase (GPI)[1].

Signaling Pathway Diagram: this compound's Inhibition of the PI3K/AKT/mTOR Pathway

Rhodiolin_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotes This compound This compound GPI Glucose-6-Phosphate Isomerase (GPI) This compound->GPI inhibits Glycolysis Glycolysis GPI->Glycolysis Glycolysis->PI3K supports activation

This compound's inhibitory action on the PI3K/AKT/mTOR pathway.
Quantitative Data: Cytotoxicity

While specific IC50 values for this compound in papillary thyroid cancer cell lines are not yet widely published, studies on Rhodiola rosea extracts containing this compound have demonstrated significant cytotoxic effects on various cancer cell lines. For instance, a standardized extract of Rhodiola rosea (SHR-5) showed differential inhibition of bladder cancer cell lines, with estimated IC50s ranging from 71 to 264 µg/ml[2][3].

Cell Line (Bladder Cancer)Estimated IC50 of SHR-5 Extract (µg/ml)
T2471[2]
UMUC3100[2]
5637151[2]
J82165[2]
RT4264[2]

It is important to note that these values are for a complex extract and not for isolated this compound. Further studies are required to determine the specific IC50 values of pure this compound in various cancer cell lines.

Experimental Protocols

This protocol is adapted from studies on Rhodiola rosea extracts and can be applied to screen this compound.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., TPC-1, KTC-1 for papillary thyroid cancer)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

This protocol is based on a study investigating the in vivo effects of this compound on papillary thyroid cancer[1].

Objective: To evaluate the in vivo antitumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Papillary thyroid cancer cells (e.g., TPC-1)

  • Matrigel

  • This compound formulation for injection (e.g., dissolved in a vehicle like corn oil)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into control and treatment groups.

  • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow: In Vivo Xenograft Study

in_vivo_workflow Cell_Culture Papillary Thyroid Cancer Cell Culture Injection Subcutaneous Injection into Nude Mice Cell_Culture->Injection Tumor_Growth Tumor Growth to Palpable Size Injection->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound Treatment (e.g., i.p. injection) Randomization->Treatment Control Vehicle Control Randomization->Control Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Control->Measurement Endpoint Endpoint: Tumor Excision & Analysis Measurement->Endpoint

Workflow for an in vivo xenograft study of this compound.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory effects of isolated this compound are limited, research on Rhodiola rosea extracts, which contain this compound, has demonstrated significant anti-inflammatory properties. These extracts have been shown to inhibit key inflammatory mediators.

Mechanism of Action

Constituents of Rhodiola rosea have been found to suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in microglial cells[3][4][5][6]. This suggests an inhibitory effect on inflammatory signaling pathways.

Quantitative Data
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

Neuroprotective Activity

Constituents of Rhodiola rosea have been investigated for their neuroprotective effects. While specific data for this compound is sparse, related compounds from the plant have shown promising results in various experimental models.

Mechanism of Action: Modulation of Monoamine Oxidase and Acetylcholinesterase

Rhodiola rosea extracts have been shown to inhibit monoamine oxidase (MAO) A and B, enzymes involved in the breakdown of neurotransmitters like serotonin and dopamine[7][8][9]. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and some neurodegenerative diseases. Additionally, some components of Rhodiola rosea have been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognitive function[2][10][11].

One study identified that a methanol extract of Rhodiola rosea exhibited significant inhibition of both MAO-A (92.5%) and MAO-B (81.8%) at a concentration of 100 µg/ml[8].

Quantitative Data

Specific inhibitory concentrations (IC50 or Ki values) for this compound against MAO and acetylcholinesterase are not yet well-documented in publicly available literature. However, a study on Rhodiola rosea constituents found that rosiridin, another compound from the plant, had a pIC50 of 5.38 for MAO-B inhibition[7][8].

Experimental Protocols

Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B

  • A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • This compound

  • A detection reagent (e.g., that produces a fluorescent or colorimetric signal upon substrate conversion)

  • 96-well plates

  • Fluorometer or spectrophotometer

Procedure:

  • In a 96-well plate, add the MAO enzyme, buffer, and various concentrations of this compound. Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Pre-incubate for a defined period.

  • Initiate the reaction by adding the substrate.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and add the detection reagent.

  • Measure the signal and calculate the percentage of inhibition.

  • Determine the IC50 value for this compound.

Objective: To evaluate the AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add buffer, DTNB, and various concentrations of this compound. Include a positive control (e.g., galantamine).

  • Add the AChE enzyme and pre-incubate.

  • Initiate the reaction by adding ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the rate of reaction and the percentage of inhibition.

  • Determine the IC50 value for this compound.

Conclusion

This compound, a key bioactive compound from Rhodiola rosea, demonstrates significant promise as a therapeutic agent, particularly in the field of oncology. Its ability to inhibit glycolysis and the PI3K/AKT/mTOR signaling pathway in papillary thyroid cancer provides a strong rationale for its further development. While research on its specific anti-inflammatory and neuroprotective effects is still emerging, the activities of the broader Rhodiola rosea extracts suggest that this compound may also contribute to these pharmacological properties.

This guide provides a foundational framework for the pharmacological screening of this compound. The detailed protocols and available data are intended to assist researchers in designing and conducting further investigations to fully elucidate the therapeutic potential of this promising natural compound. Future studies should focus on determining the specific quantitative bioactivities of isolated this compound in a wider range of assays and disease models to pave the way for its potential clinical application.

References

Rhodiolin: A Technical Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiola rosea L. (Crassulaceae), a perennial plant native to cold, mountainous regions of Europe and Asia, has a long history of use in traditional medicine as an adaptogen—a natural substance considered to help the body adapt to stress.[1][2][3][4] The therapeutic potential of Rhodiola rosea is attributed to a range of bioactive compounds found in its roots and rhizomes.[5][6] The primary classes of these compounds are phenylpropanoids (rosavin, rosarin, rosin), phenylethanoids (salidroside, tyrosol), flavonoids, and monoterpenes.[5][6][7][8]

Standardized extracts of Rhodiola rosea are typically characterized by their content of rosavins and salidroside.[2][4][6] The term "Rhodiolin" is often associated with the trans-cinnamyl alcohol glycoside compounds, including rosavin, rosin, and rosarin, which are unique markers for genetically pure R. rosea.[9] This technical guide provides a comprehensive review of the biological activities of the key active constituents of Rhodiola rosea, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Adaptogenic and Anti-Fatigue Activity

Rhodiola rosea is best known for its adaptogenic properties, enhancing the body's non-specific resistance to physical, chemical, and biological stressors.[1][10] This activity is largely attributed to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence the levels of key central nervous system neurotransmitters.[2][9]

Mechanism of Action: HPA Axis and Neurotransmitter Modulation

Stress triggers the HPA axis, leading to the release of cortisol. Chronic stress can lead to HPA axis dysregulation. Rhodiola extracts have been shown to reduce elevated cortisol levels, helping to balance the stress response. A key study demonstrated that repeated administration of the R. rosea extract SHR-5 reduced the cortisol response to awakening stress in patients with fatigue syndrome.[1][11] The plant's constituents also influence neurotransmitters like serotonin, dopamine, and norepinephrine, which contributes to its anti-fatigue and mood-lifting effects.[2]

HPA_Axis_Modulation stress Stress hypothalamus Hypothalamus stress->hypothalamus pituitary Pituitary Gland hypothalamus->pituitary CRH adrenal Adrenal Gland pituitary->adrenal ACTH cortisol Cortisol adrenal->cortisol feedback Negative Feedback cortisol->feedback rhodiola Rhodiola Rosea (SHR-5 Extract) rhodiola->cortisol Reduces Response feedback->hypothalamus feedback->pituitary

Caption: Modulation of the HPA axis by Rhodiola rosea extract.
Quantitative Data: Anti-Fatigue and Adaptogenic Effects

Compound/ExtractSubjectDosageOutcomeReference
SHR-5 ExtractHuman (Fatigue Syndrome)576 mg/day for 28 daysSignificant reduction in fatigue (Pines' burnout scale); decreased cortisol awakening response.
SHR-5 ExtractHuman (Burnout)400 mg/day for 12 weeksClear improvement in symptoms of burnout, including emotional exhaustion and fatigue.
R. rosea ExtractHuman (Healthy Volunteers)360-540 mg/dayStatistically significant reduction in fatigue (AFI scores) compared to placebo.[12]
R. rosea ExtractHuman (Depressive Syndromes)Not specifiedRelieved fatigue, irritability, and attention problems in 64% of 128 patients.[12]
Featured Experimental Protocol: Clinical Trial for Stress-Related Fatigue

Objective: To assess the efficacy of the standardized Rhodiola rosea extract SHR-5 in treating individuals with stress-related fatigue.[11]

  • Study Design: A Phase III, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[11]

  • Participants: 60 male and female individuals aged 20-55 years, diagnosed with fatigue syndrome.[11]

  • Intervention: Participants were randomized into two groups. The treatment group (n=30) received four tablets of SHR-5 extract daily (totaling 576 mg/day). The control group (n=30) received four placebo tablets daily. The study duration was 28 days.[11]

  • Outcome Measures:

    • Fatigue Symptoms: Pines' Burnout Scale.[11]

    • Quality of Life: SF-36 questionnaire.[11]

    • Depression: Montgomery-Åsberg Depression Rating Scale (MADRS).[11]

    • Attention/Cognition: Conners' Computerised Continuous Performance Test II (CCPT II).[11]

    • Physiological Stress: Saliva cortisol response to awakening.[11]

  • Analysis: Data were analyzed using between-within analyses of variance (ANOVA) to compare pre- and post-treatment results between the SHR-5 and placebo groups.[11]

Neuroprotective and Antidepressant Activity

The neuroprotective effects of Rhodiola constituents, particularly salidroside, are well-documented. These effects include anti-depressive actions, cognitive enhancement, and protection against neurodegenerative diseases.[6][13]

Mechanism of Action: Anti-inflammatory and Neurotrophic Pathways

Salidroside has demonstrated an ability to exert antidepressant-like effects by modulating neuroinflammation and the HPA axis.[13] In animal models, it has been shown to decrease pro-inflammatory cytokines while increasing levels of neurotransmitters.[13] This mechanism is linked to the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin-related kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and plasticity.[13]

Neuroprotective_Pathway salidroside Salidroside cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) salidroside->cytokines inhibits bdnf_trkb BDNF/TrκB Signaling salidroside->bdnf_trkb activates neurotransmitters Neurotransmitters (Serotonin, Dopamine) salidroside->neurotransmitters increases stress_inflammation Stress / Inflammation (e.g., LPS) stress_inflammation->cytokines stress_inflammation->bdnf_trkb downregulates neuronal_survival Neuronal Survival & Plasticity bdnf_trkb->neuronal_survival antidepressant_effect Antidepressant-like Effect neurotransmitters->antidepressant_effect neuronal_survival->antidepressant_effect

Caption: Neuroprotective and antidepressant signaling of Salidroside.
Quantitative Data: Neuroprotective and Antidepressant Effects

Compound/ExtractSubject/ModelDosageOutcomeReference
SalidrosideMice (LPS-induced depression)12 and 24 mg/kgShowed antidepressant-like effects; increased neurotransmitters and decreased pro-inflammatory cytokines.[13]
SalidrosideRats (Olfactory bulbectomy model)20 and 40 mg/kgExhibited antidepressant-like activity comparable to amitriptyline (10 mg/kg).[13]
R. rosea Extract & SertralineHuman (Mild-moderate MDD)Not specifiedCombination therapy showed significant anti-depressive activity and improved quality of life.[9]

Anti-inflammatory and Immunomodulatory Activity

Rhodiola extracts and their constituents exhibit significant anti-inflammatory and immunomodulatory properties.[1][3] These activities are mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Mechanism of Action: Inhibition of Inflammatory Mediators

Rhodiola rosea tincture extract has been shown to inhibit the activity of enzymes central to the inflammatory cascade, including cyclooxygenase-1 (COX-1), COX-2, and phospholipase A2 (PLA2) in vitro.[1] Furthermore, aqueous extracts can modulate immune responses by increasing the production of IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) via the phosphorylation of IκB and activation of the transcription factor NF-κB, suggesting immunostimulatory potential.[1]

Anti_Inflammatory_Workflow stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane Phospholipids stimulus->cell_membrane aa Arachidonic Acid cell_membrane->aa PLA2 pla2 PLA2 prostaglandins Prostaglandins aa->prostaglandins COX-1/2 cox COX-1 / COX-2 inflammation Inflammation (Edema) prostaglandins->inflammation rhodiola Rhodiola Rosea Extract rhodiola->pla2 rhodiola->cox

Caption: Inhibition of inflammatory pathways by Rhodiola rosea extract.
Quantitative Data: Anti-inflammatory and Immunomodulatory Effects

Compound/ExtractSubject/ModelDosageOutcomeReference
R. rosea ExtractWistar Rats (Carrageenan-induced paw edema)50 mg/kg & 100 mg/kg (oral)Significantly reduced paw edema.[1]
R. rosea ExtractRat Model250 mg/kgInhibited carrageenan-induced paw edema, formaldehyde-induced arthritis, and nystatin-induced paw edema.[1]
Rosavin & RosarinT-lymphocytes (in vitro)IC50 = 68 µM (Rosavin) & 74 µM (Rosarin)Inhibited upregulation of TNF-related apoptosis-inducing ligand (TRAIL).[14]
R. kirilowii ExtractsMice (in vivo)Not specifiedEnhanced cellular immunity by increasing lymphocyte response.[1]
Featured Experimental Protocol: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory activity of Rhodiola rosea extract in an acute inflammation model.[1]

  • Animal Model: Wistar rats.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.

  • Intervention: Rhodiola rosea extract was administered orally at doses of 50 mg/kg and 100 mg/kg body weight prior to carrageenan injection. A control group would typically receive the vehicle.

  • Measurement: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for the treated groups by comparing the increase in paw volume with the control group.

Antioxidant Activity

The phenolic compounds in Rhodiola, including salidroside and tyrosol, are potent antioxidants that protect against oxidative stress.[1][3][4]

Mechanism of Action: Free Radical Scavenging

Antioxidant activity is often measured by the ability of a compound to scavenge free radicals. Tyrosol, the aglycone of salidroside, exhibits strong antioxidant activity by scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals.[1] This activity helps protect cells from damage caused by reactive oxygen species (ROS).

Quantitative Data: Antioxidant Effects
Compound/ExtractAssayResultReference
TyrosolDPPH free radical scavengingIC50 = 4.7 µg/mL[1]
R. imbricata ExtractsCultured human macrophages250 µg/mLInhibited the formation of free radicals and apoptosis induced by tert-BHP oxidant.

Anticancer Activity

Emerging evidence indicates that Rhodiola rosea extracts and their isolated compounds possess anticancer properties, acting through multiple molecular mechanisms to inhibit cancer cell growth and survival.[10][15]

Mechanism of Action: Modulation of Key Survival Pathways

Both Rhodiola extracts and salidroside have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation, growth, and survival that is often dysregulated in cancer.[2][10][16] In papillary thyroid cancer cells, this compound was found to block glycolysis through the enzyme glucose-6-phosphate isomerase (GPI), which in turn inhibited the phosphorylation and activation of the PI3K/Akt/mTOR pathway.[16] Additionally, salidroside can inhibit the JAK2/STAT3 signaling pathway, leading to decreased proliferation and invasion of colon cancer cells.[17]

Anticancer_Signaling This compound This compound / Salidroside gpi GPI (Glycolysis) This compound->gpi blocks jak2 JAK2 This compound->jak2 inhibits phosphorylation pi3k PI3K gpi->pi3k inhibits phosphorylation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis stat3 STAT3 jak2->stat3 stat3->proliferation stat3->apoptosis cancer_cell Cancer Cell proliferation->cancer_cell

Caption: Anticancer signaling pathways modulated by Rhodiola compounds.
Quantitative Data: Anticancer Effects

Compound/ExtractModelDosage/ConcentrationOutcomeReference
SHR-5 ExtractTransgenic mouse model of bladder cancerNot specified (in drinking water)Decreased mean bladder weights (tumor burden) by 69% compared to control.[10]
SalidrosideHuman colorectal cancer cells (SW1116)10, 20, 50 µg/mLSignificantly inhibited cell proliferation; induced G0/G1 cell cycle arrest.[17]
This compoundPapillary thyroid cancer cells (in vitro & in vivo)Not specifiedInhibited cell growth and induced apoptosis.[16]
Featured Experimental Protocol: In Vitro Anticancer Assays

Objective: To determine the anti-proliferative and pro-apoptotic effects of salidroside on human colon cancer cells (SW1116).[17]

  • Cell Line: Human colon cancer cell line SW1116.

  • Cell Viability Assay: Cells were treated with varying concentrations of salidroside (e.g., 10, 20, 50 µg/mL). Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.

  • Cell Cycle Analysis: Treated cells were stained with Propidium Iodide (PI). The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined by flow cytometry.

  • Migration and Invasion Assays: Transwell assays were used to assess cell migration (uncoated membrane) and invasion (Matrigel-coated membrane). The number of cells that migrated or invaded through the membrane towards a chemoattractant was quantified.

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-JAK2, p-STAT3, MMP-2, MMP-9) were measured in treated and untreated cells to elucidate the mechanism of action.

Conclusion

The bioactive compounds within Rhodiola rosea, including salidroside, rosavins, and tyrosol, exhibit a broad spectrum of pharmacological activities.[1][3][4] Their mechanisms of action are multi-targeted, involving the modulation of the HPA axis, key neurotransmitter systems, and critical intracellular signaling pathways such as NF-κB, PI3K/Akt/mTOR, and JAK2/STAT3.[2][10][13][17] The quantitative data from in vitro, in vivo, and clinical studies provide robust evidence for their potential use in treating conditions related to stress, fatigue, depression, inflammation, and cancer.[10][11][13] Further research, particularly large-scale, randomized controlled trials, is warranted to fully establish the clinical efficacy and safety of these compounds for various therapeutic applications.

References

Mechanism of Action of Rhodiola rosea and its Bioactive Constituents in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhodiola rosea, also known as "golden root" or "arctic root," is a perennial plant with a long history of use in traditional medicine to combat fatigue, enhance cognitive function, and increase resilience to stress.[1][2] The term "Rhodiolin" typically refers to commercially available extracts of this plant. The primary neuroactive constituents responsible for its pharmacological effects are phenylethanol derivatives, such as salidroside (rhodioloside), and phenylpropanoids, including rosavins (rosavin, rosarin, and rosin).[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which these compounds exert their effects on neuronal cells, focusing on their anti-inflammatory, neuroprotective, and antioxidant properties.

Core Mechanisms of Action

The neuroprotective effects of Rhodiola rosea are multifaceted, involving the modulation of several key signaling pathways implicated in neuroinflammation, excitotoxicity, oxidative stress, and apoptosis.

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases.[3] Constituents of R. rosea have demonstrated potent anti-inflammatory activity in neuronal models.

  • Mechanism: Lipopolysaccharide (LPS), a bacterial endotoxin, is commonly used to induce an inflammatory response in microglial cells (e.g., BV2 cell line). This activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][4] Studies show that salidroside and rosarin, in particular, significantly suppress the LPS-induced production of these inflammatory molecules in a dose-dependent manner.[1][5]

  • Signaling Pathways: This anti-inflammatory action is mediated through the inhibition of key signaling cascades. Salidroside has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK1/2) in response to inflammatory stimuli.[6][7][8] By inhibiting the phosphorylation of IκBα and the components of the MAPK family, salidroside prevents the nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.[6][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB_nuc NF-κB MAPK_pathway->NFkB_nuc Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IkB->NFkB_IkB Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB NFkB->NFkB_IkB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Salidroside Salidroside & Rosavins Salidroside->MAPK_pathway Inhibits Salidroside->IKK Inhibits DNA DNA (Promoter Regions) NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) DNA->ProInflammatory Transcription

Caption: Anti-neuroinflammatory signaling pathway of R. rosea.
Neuroprotection Against Excitotoxicity

Glutamate-induced excitotoxicity is a major mechanism of neuronal cell death in neurodegenerative disorders.[1] R. rosea constituents protect neurons from this damage.

  • Mechanism: Excessive glutamate stimulation leads to a massive influx of intracellular calcium (Ca²⁺) and activation of downstream cell death pathways.[10] Treatment with R. rosea extract, as well as its components rosin and salidroside, has been shown to suppress L-glutamate-induced neurotoxicity, as measured by a decrease in lactate dehydrogenase (LDH) release from primary cortical neurons.[1] A key part of this protection is the significant reduction of glutamate-induced elevation of intracellular free Ca²⁺.[10][11]

  • Signaling Pathways: The excitotoxic cascade involves the hyperactivation of the MAPK pathway. L-glutamate treatment increases the phosphorylation of JNK (pJNK) and p38 (pp38). Rosin and salidroside effectively decrease the levels of these phosphorylated proteins, indicating that their neuroprotective effects are mediated, at least in part, by dampening the MAPK stress response pathway.[1]

G Glutamate Excess L-Glutamate Receptor Glutamate Receptors (e.g., NMDA) Glutamate->Receptor Ca_Influx ↑ Intracellular Ca²⁺ Receptor->Ca_Influx MAPK MAPK Activation (↑ pJNK, ↑ pp38) Ca_Influx->MAPK Neurotoxicity Neurotoxicity (↑ LDH Release, Apoptosis) MAPK->Neurotoxicity Rhodiola Rosin & Salidroside Rhodiola->Ca_Influx Inhibits Rhodiola->MAPK Inhibits

Caption: Neuroprotection against glutamate-induced excitotoxicity.
Antioxidant and Anti-Apoptotic Mechanisms

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), leads to cellular damage and apoptosis, and is a common feature of neurodegeneration.

  • Mechanism: R. rosea extract and its constituents exhibit potent antioxidant properties by directly scavenging ROS and bolstering the cell's endogenous antioxidant systems.[12][13] Salidroside, in particular, has been shown to protect neuronal cells from damage induced by oxidative stressors like hydrogen peroxide (H₂O₂) and Aβ₁₋₄₂.[11][14] This protection involves reducing lipid peroxidation and preserving mitochondrial function.[14][15]

  • Signaling Pathways: A critical pathway in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, salidroside promotes the activation of Nrf2.[15][16] Activated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), SOD, and glutathione-S-transferase (GST).[16][17] This mechanism is central to salidroside's ability to mitigate oxidative damage.[14][15] Furthermore, salidroside can inhibit neuronal ferroptosis, an iron-dependent form of cell death, by activating this same Nrf2/HO1 pathway.[14][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (e.g., H₂O₂, Aβ) Keap1 Keap1 Stress->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Nrf2_Keap1 Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Salidroside Salidroside Salidroside->Nrf2 Promotes Activation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GST, GPX4) ARE->Antioxidant_Genes Transcription Cell_Survival Cell Survival & Reduced Ferroptosis Antioxidant_Genes->Cell_Survival Promotes

Caption: Salidroside-mediated activation of the Nrf2 antioxidant pathway.

Summary of Quantitative Data

The effects of Rhodiola rosea and its constituents have been quantified in various in vitro models. The tables below summarize key findings.

Table 1: Anti-Inflammatory Effects in LPS-Stimulated BV2 Microglial Cells

Compound Concentration (µg/mL) Target Result Citation
Rosarin 1, 10, 50 NO Production Dose-dependent decrease [1]
Salidroside 1, 10, 50 NO Production Dose-dependent decrease [1]
Crude Extract 1, 10, 50 iNOS Protein Dose-dependent decrease [5]
Rosin 1, 10, 50 iNOS Protein Dose-dependent decrease [5]
Salidroside 1, 10, 50 iNOS Protein Dose-dependent decrease [5]
Crude Extract 1, 10, 50 TNF-α Dose-dependent decrease [1]
Rosin 1, 10, 50 TNF-α, IL-1β, IL-6 Dose-dependent decrease [1]

| Salidroside | 75, 150, 300 µM | MCP-1, MIP-1α, IL-8 | Dose-dependent decrease |[6] |

Table 2: Neuroprotective Effects in Neuronal Cell Models | Compound | Concentration | Model / Stressor | Target / Assay | Result | Citation | | :--- | :--- | :--- | :--- | :--- | | R. rosea Extract | 250, 500 µg/mL | Hippocampal Slices / OGD | CA1 Cell Death | 33-50% and 45-65% protection, respectively |[18] | | Rosin | 1, 10, 50 µg/mL | Primary Neurons / L-Glutamate | LDH Release | Dose-dependent decrease |[1] | | Salidroside | 1, 10, 50 µg/mL | Primary Neurons / L-Glutamate | LDH Release | Dose-dependent decrease |[1] | | R. rosea Extract | 100 ng/mL | SH-SY5Y Cells / Dexamethasone | ATP Levels | ~8% increase |[12] | | R. rosea Extract | 5 ng/mL | SH-SY5Y Cells / Dexamethasone | Neurite Outgrowth | Significant increase |[12] | | Ethyl Acetate Fraction | 50 µg/mL | N2A Cells / Methylglyoxal | Cell Viability | Increased to 50.7% |[19][20] | | Salidroside | 25, 50, 100 µM | SH-SY5Y Cells / MPP⁺ | Cell Viability | Significant dose-dependent increase |[17] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly used to investigate the effects of Rhodiola rosea.

Neuroinflammation Assay in BV2 Microglial Cells

This protocol is used to assess the anti-inflammatory properties of R. rosea constituents.

  • Cell Culture: Murine microglial BV2 cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.[21][22]

  • Treatment: Cells are seeded in 96-well or 24-well plates. They are pre-treated with various concentrations of R. rosea extracts or isolated compounds (e.g., 1-50 µg/mL) for 30 minutes to 2 hours.[1][5]

  • Inflammatory Stimulus: Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.[1][22]

  • Incubation: The cells are incubated for a period of 12 to 24 hours.[6][22]

  • Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the cell culture supernatant is measured using the Griess assay as an indicator of NO production.[5]

    • Cytokine Levels: The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][22]

    • Protein Expression: The expression levels of iNOS, COX-2, and phosphorylated MAPK/NF-κB pathway proteins in cell lysates are determined by Western blot analysis.[1][6]

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Data Analysis A 1. Seed BV2 cells in multi-well plates B 2. Culture for 24h A->B C 3. Pre-treat with Rhodiola constituents (e.g., 30 min) B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) C->D E 5. Incubate for 12-24h D->E F 6a. Collect Supernatant E->F H 6b. Lyse Cells E->H G 7a. Griess Assay (NO) 7b. ELISA (Cytokines) F->G I 7c. Western Blot (iNOS, MAPK, NF-κB) H->I

Caption: Experimental workflow for in vitro neuroinflammation assay.
Neurotoxicity Assay in Primary Neurons or Neuronal Cell Lines

This protocol assesses the ability of R. rosea to protect against excitotoxicity or oxidative stress.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured. Alternatively, neuronal cell lines like human cortical HCN 1-A, neuroblastoma SH-SY5Y, or Neuro-2A (N2A) are used.[1][11][19]

  • Treatment: Cells are pre-treated with R. rosea extract or compounds for 24 hours.[10][11]

  • Neurotoxic Insult: Neurotoxicity is induced by adding agents like L-glutamate (e.g., 60 µM), hydrogen peroxide (H₂O₂), or methylglyoxal (MG) (e.g., 3.5 mM) to the culture for 18-24 hours.[1][19]

  • Analysis:

    • Cell Viability: Assessed using MTT or WST-8 assays, which measure mitochondrial metabolic activity.[12][20]

    • Cytotoxicity (Membrane Integrity): Measured by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.[11]

    • Signaling Protein Expression: Levels of total and phosphorylated proteins in key pathways (e.g., MAPK family) are analyzed in cell lysates via Western blotting.[1]

    • Intracellular Calcium: Changes in intracellular Ca²⁺ concentration are monitored using fluorescent calcium indicators.[10]

Nrf2 Pathway Activation Assay

This protocol determines if a compound's antioxidant effect is mediated through the Nrf2 pathway.

  • Cell Culture: Neuronal cell lines such as SH-SY5Y or HT22 are used.[14][17]

  • Treatment and Stress: Cells are treated with salidroside with or without an oxidative stressor (e.g., MPP⁺ or glutamate).[14][17]

  • Analysis:

    • Western Blot: Cell lysates are separated into nuclear and cytosolic fractions. Western blotting is used to measure the increase of Nrf2 protein in the nuclear fraction and the upregulation of downstream targets like HO-1, GCLc, and SOD in the total lysate.[17]

    • Gene Silencing (siRNA): To confirm the role of Nrf2, experiments are repeated in cells where the Nrf2 gene has been knocked down using small interfering RNA (siRNA). The absence of a protective effect from salidroside in these cells confirms that the mechanism is Nrf2-dependent.[14][17]

Conclusion

The bioactive compounds within Rhodiola rosea, particularly salidroside and the rosavins, exert significant protective effects on neuronal cells through a multi-target mechanism. They effectively mitigate neuroinflammation by inhibiting the NF-κB and MAPK signaling pathways, protect against glutamate-induced excitotoxicity by stabilizing intracellular calcium and downregulating stress kinases, and combat oxidative stress by activating the Nrf2 antioxidant response pathway. This comprehensive mode of action underscores the therapeutic potential of Rhodiola rosea extracts for the development of novel treatments for complex neurodegenerative and neuroinflammatory disorders.

References

Rhodiolin's Interaction with Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodiolin, a term often encompassing extracts from Rhodiola species and its bioactive constituents such as salidroside and tyrosol, has garnered significant scientific interest for its diverse pharmacological activities. These effects are largely attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its interactions with key cellular signaling cascades. We summarize quantitative data, detail experimental methodologies, and provide visual representations of these pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Rhodiola species, particularly Rhodiola rosea and Rhodiola crenulata, have a long history of use in traditional medicine for their adaptogenic properties, including enhancing physical and mental performance and combating fatigue.[1] Modern pharmacological research has begun to unravel the molecular basis for these effects, revealing that the active compounds within Rhodiola extracts, collectively referred to here as this compound, exert their influence by modulating critical cellular signaling pathways. These pathways are integral to cellular processes such as proliferation, apoptosis, inflammation, metabolism, and stress response. A deeper understanding of these interactions is crucial for the development of novel therapeutics targeting a wide range of pathologies, from cancer to neurodegenerative diseases.

Key Signaling Pathways Modulated by this compound

This compound has been shown to interact with several major signaling pathways, often with therapeutic benefits. The following sections will detail these interactions.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell types.[2][3] In human papillary thyroid cancer cells, this compound was found to block glycolysis through the glycolytic enzyme glucose-6-phosphate isomerase (GPI), which in turn inhibits the phosphorylation of key components of the PI3K/Akt/mTOR pathway.[2] This inhibition leads to decreased cell proliferation and induction of apoptosis.[2] Similarly, salidroside, a major active component of Rhodiola, has been shown to suppress the PI3K/Akt/mTOR signaling pathway in lung tissues, contributing to its anti-fibrotic effects.[4]

Diagram of the PI3K/Akt/mTOR Pathway Interaction with this compound

PI3K_Akt_mTOR_Pathway This compound This compound GPI GPI This compound->GPI inhibits PI3K PI3K GPI->PI3K inhibits phosphorylation Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

AMPK Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP.

Extracts from Rhodiola crenulata have been shown to activate the AMPK pathway, which contributes to its protective effects against hypoxia-induced endothelial damage.[5][6] Activation of AMPK by Rhodiola extracts has also been implicated in the suppression of hepatic gluconeogenesis and the modulation of liver glycogen and lipid metabolism.[7] Furthermore, salidroside has been reported to alleviate cardiomyocyte senescence by activating the AMPK-mediated signaling pathway.[4]

Diagram of the AMPK Pathway Interaction with this compound

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates Energy_Metabolism Energy Metabolism (e.g., Glycolysis) AMPK->Energy_Metabolism Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits Cell_Protection Cellular Protection (e.g., against hypoxia) AMPK->Cell_Protection

Caption: this compound activates the AMPK signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are critical signaling modules that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Rhodiola crenulata extract has been found to activate the ERK1/2 signaling pathway, contributing to its protective effects in endothelial cells under hypoxic conditions.[5][6] Conversely, the active constituent tyrosol has been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK family, to mitigate ischemia/reperfusion-induced apoptosis.[8] Salidroside has also been demonstrated to suppress the activation of the MAPK signaling pathway, leading to a decrease in inflammation markers.[9]

Diagram of the MAPK/ERK Pathway Interaction with this compound

MAPK_ERK_Pathway This compound This compound (e.g., R. crenulata extract) ERK ERK1/2 This compound->ERK activates Salidroside_Tyrosol Salidroside, Tyrosol JNK_p38 JNK / p38 Salidroside_Tyrosol->JNK_p38 inhibits Cell_Survival Cell Survival & Protection ERK->Cell_Survival Inflammation_Apoptosis Inflammation & Apoptosis JNK_p38->Inflammation_Apoptosis

Caption: this compound exhibits dual effects on the MAPK pathway.

Other Significant Pathways
  • HIF-1α Pathway: Salidroside has been shown to regulate the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. It can stabilize HIF-1α proteins in skeletal muscles under normal conditions, promoting neovascularization, while in cancer cells, it can down-regulate HIF-1α expression, thereby reducing angiogenesis.[3][10] This dual regulatory role highlights the adaptogenic nature of this compound.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Tyrosol has been shown to suspend LPS-induced NF-κB activation in macrophages.[11] Rhodiola extracts can also reduce the secretion of inflammatory cytokines like TNF-α and IL-6 by blocking the Toll-like receptor-4 (TLR4)/NF-κB signaling pathway.[12]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its active constituents on various cellular signaling components.

Table 1: Effects of this compound on Cell Viability and Apoptosis

Compound/ExtractCell LineConcentrationEffectReference
SalidrosideBV-21.93 ± 0.34 mM (IC50)Decreased cell viability[10]
SalidrosidePC-126.89 ± 0.57 mM (IC50)Decreased cell viability[10]
TyrosolBV-27.47 ± 1.03 mM (IC50)Decreased cell viability[10]
TyrosolPC-128.65 ± 1.20 mM (IC50)Decreased cell viability[10]

Table 2: Modulation of Signaling Protein Expression and Activity

Compound/ExtractTargetCell Line/ModelConcentrationEffectReference
SalidrosideHif-1α degradationBV-210 µM3.7-fold reduction[10]
SalidrosideHif-1α degradationPC-1210 µM2.8-fold reduction[10]
TyrosolHif-1α degradationBV-210 µM2.9-fold reduction[10]
TyrosolHif-1α degradationPC-1210 µM2.3-fold reduction[10]
TyrosolPAF-CPT activityU93750 µM44.7% inhibition[11]
R. rosea extractCOX-2 and PLA2In vitroConcentration-dependentPotent inhibition[13]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to investigate the effects of this compound on cellular signaling.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines have been utilized, including human umbilical vein endothelial cells (HUVECs) for studying hypoxia[5][6], T98G human neuroglia cells for gene expression profiling[14], human papillary thyroid cancer cells[2], and BV-2 microglial cells for neuroinflammation studies.[15]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.

  • Treatment: Cells are pretreated with varying concentrations of this compound extracts or its purified components for a specified duration before being subjected to stimuli such as hypoxia (1% O2) or lipopolysaccharide (LPS).[5][6][15]

Western Blot Analysis
  • Purpose: To determine the expression levels of specific proteins and their phosphorylation status.

  • Methodology:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-Akt, caspase-3).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence detection kit.[5][15]

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Nitrite Assay
  • Purpose: To measure the production of nitric oxide (NO), a key signaling molecule and marker of inflammation.

  • Methodology:

    • The accumulation of nitrite, a stable product of NO oxidation, in the cell culture supernatant is measured using the Griess reaction.

    • An aliquot of the conditioned medium is mixed with Griess reagents (sulfanilamide and N-1-naphthylethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm using a microplate reader.[15]

Conclusion

This compound demonstrates a remarkable ability to modulate a multitude of cellular signaling pathways, providing a molecular basis for its wide-ranging pharmacological effects. Its capacity to interact with key nodes in pathways such as PI3K/Akt/mTOR, AMPK, and MAPK underscores its potential as a source for novel therapeutic agents. The context-dependent nature of its effects, such as the dual regulation of the HIF-1α pathway, highlights the complexity of its mechanism of action and warrants further investigation. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic applications of this compound in various disease contexts. Future research should focus on elucidating the precise molecular interactions and downstream effects to fully harness the therapeutic potential of this promising natural product.

References

Preliminary Cytotoxicity Studies of Rhodiolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiolin, a flavonoid compound, has emerged as a subject of interest in oncological research due to its potential cytotoxic effects on cancer cells. Preliminary studies have indicated that this compound can inhibit cancer cell proliferation and induce apoptosis, particularly in papillary thyroid cancer (PTC) cells.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's cytotoxic properties, detailing the experimental methodologies employed in its evaluation and summarizing the key quantitative findings. The guide also elucidates the proposed mechanism of action, focusing on the inhibition of the PI3K/AKT/mTOR signaling pathway.

Data Presentation

The cytotoxic effects of this compound have been quantified in preliminary studies. The following tables summarize the available data on its activity in cancer cell lines.

Table 1: Concentration of this compound Used in In Vitro Studies on Papillary Thyroid Cancer (PTC) Cells

Concentration (μM)Cell LineDuration of TreatmentObserved Effects
10PTC cells12 h / 24 hDose-dependent increase in apoptosis and reduction in S-phase cells.[1]
20PTC cells12 h / 24 hDose-dependent increase in apoptosis and reduction in S-phase cells.[1]
40PTC cells12 h / 24 hDose-dependent increase in apoptosis and reduction in S-phase cells.[1]

Table 2: In Vivo Administration of this compound in a Human PTC Xenograft Model

Dosage (mg/kg)Administration RouteFrequencyDurationObserved Effects
10IntragastricEvery two days10 daysSignificant inhibition of tumor growth.[1]
25IntragastricEvery two days10 daysSignificant inhibition of tumor growth.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary cytotoxicity studies of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate papillary thyroid cancer (PTC) cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 μM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the cell surface of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat PTC cells with different concentrations of this compound (10, 20, and 40 μM) for 12 hours.

  • Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution based on DNA content.

Protocol:

  • Cell Treatment: Treat PTC cells with this compound (10, 20, and 40 μM) for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment of this compound

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Papillary Thyroid Cancer (PTC) Cells treatment Incubate with this compound (10, 20, 40 µM) and Vehicle Control start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle analysis Flow Cytometry & Spectrophotometry mtt->analysis apoptosis->analysis cell_cycle->analysis results Quantitative Results: - % Viability - % Apoptosis - Cell Cycle Distribution analysis->results

Caption: Workflow for assessing this compound's in vitro cytotoxicity.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity in Papillary Thyroid Cancer Cells

Caption: this compound's proposed mechanism of action in PTC cells.

Discussion of Signaling Pathways

The primary mechanism underlying this compound's cytotoxic effects in papillary thyroid cancer cells is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers.

Studies indicate that this compound's inhibitory action on the PI3K/Akt/mTOR cascade is linked to its ability to target the glycolytic enzyme, glucose-6-phosphate isomerase (GPI).[1][2] By inhibiting GPI, this compound disrupts glycolysis, a key metabolic pathway that is often upregulated in cancer cells (the Warburg effect). This metabolic disruption is believed to lead to the downstream suppression of the PI3K/Akt/mTOR pathway.

The inhibition of this signaling cascade by this compound culminates in two major cellular outcomes:

  • Induction of Apoptosis: The suppression of the pro-survival signals from the PI3K/Akt/mTOR pathway leads to the activation of the apoptotic cascade, resulting in programmed cell death.

  • Cell Cycle Arrest: this compound has been observed to cause a reduction in the S-phase of the cell cycle, suggesting an arrest at one of the cell cycle checkpoints, thereby halting cell proliferation.[1]

References

Methodological & Application

Rhodiolin HPLC-UV method development

Author: BenchChem Technical Support Team. Date: November 2025

A Validated HPLC-UV Method for the Simultaneous Quantification of Salidroside and Rosavins in Rhodiolin (Rhodiola rosea) Extracts

Abstract

This application note describes a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous identification and quantification of the primary bioactive markers in Rhodiola rosea (this compound) extracts. The key analytes—salidroside, rosavin, rosarin, and rosin—are baseline separated and accurately quantified. The method was developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[1][2][3] This protocol is suitable for routine quality control and standardization of raw materials and finished commercial products containing Rhodiola rosea.

Introduction

Rhodiola rosea, commonly known as arctic root or golden root, is a medicinal plant recognized for its adaptogenic properties. Its therapeutic effects are largely attributed to specific classes of phytochemicals. The primary active compounds include the phenylethanoid derivative salidroside and a group of phenylpropanoids unique to the rosea species, collectively known as rosavins (rosavin, rosarin, and rosin).[4][5] The ratio and concentration of these markers are critical indicators of the quality, authenticity, and efficacy of Rhodiola rosea extracts and supplements.[6] Therefore, a reliable and validated analytical method is essential for the standardization and quality control of these products. This document provides a detailed protocol for a reversed-phase HPLC-UV method capable of separating and quantifying these four key markers simultaneously.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Salidroside (≥98% purity), Rosavin (≥98% purity), Rosarin (≥98% purity), Rosin (≥98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ultrapure Water (Type I).

  • Reagents: Formic Acid (ACS Grade).

  • Sample: this compound (Rhodiola rosea) powdered extract or ground raw material.

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station software.

The detailed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-15 min: 10% to 25% B15-35 min: 25% to 55% B35-40 min: 55% to 90% B (Wash)40-45 min: 90% to 10% B (Re-equilibrate)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | PDA/UV Detector- Salidroside: 275 nm- Rosavins: 254 nm |

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each reference standard (Salidroside, Rosavin, Rosarin, Rosin) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Mixed Working Standard Solution: Prepare a mixed standard solution by diluting the primary stocks with methanol to achieve a final concentration suitable for calibration (e.g., 100 µg/mL of each analyte).

  • Calibration Curve Standards: Perform serial dilutions of the mixed working standard solution with methanol to prepare a minimum of five concentration levels for the calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh approximately 250 mg of the powdered this compound extract into a 50 mL centrifuge tube.

  • Add 25 mL of 70% methanol as the extraction solvent.[7]

  • Vortex the tube for 1 minute, then place it in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[7]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing system suitability, specificity, linearity, range, accuracy, precision, and limits of detection and quantification.[3][8][9]

Logical Flow of Method Validation

G Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Range Range Linearity->Range Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Sample B Add 70% Methanol A->B C Vortex & Sonicate B->C D Centrifuge C->D E Filter (0.45 µm) D->E H Inject into HPLC System E->H F Prepare Standard Stocks G Create Calibration Curve Standards F->G G->H I Run Gradient Method H->I J Integrate Peak Areas I->J K Generate Calibration Curve J->K L Quantify Analytes in Sample K->L

References

Application Notes and Protocols for Rhodiolin Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhodiolin, a key bioactive compound derived from Rhodiola rosea, has garnered significant interest for its potential therapeutic applications, including adaptogenic, anti-fatigue, and neuroprotective effects. Understanding the oral bioavailability of this compound is crucial for its development as a pharmaceutical or nutraceutical agent. The permeability of a compound across the intestinal epithelium is a primary determinant of its oral absorption. This document provides a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell monolayer assay, a widely accepted in vitro model that mimics the human intestinal barrier. Additionally, an overview of the Parallel Artificial Membrane Permeability Assay (PAMPA) is included as a higher-throughput, non-cell-based alternative for screening passive permeability.

Overview of Cell Permeability Assays

Two primary in vitro methods are employed to evaluate the intestinal permeability of compounds:

  • Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes with tight junctions and functional transporter proteins. It is considered the gold standard for in vitro prediction of human oral absorption as it accounts for both passive transcellular and paracellular diffusion, as well as active transport mechanisms.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput and cost-effective method for screening compounds based on their lipophilicity and ability to passively cross a membrane, but it does not account for active transport or metabolism.

This document will focus on the detailed protocol for the Caco-2 assay, as it provides a more comprehensive assessment of a compound's potential in vivo absorption.

Caco-2 Cell Permeability Assay Protocol

This protocol is designed to determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

2.1. Materials and Reagents

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Hanks' Balanced Salt Solution (HBSS)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • This compound (or Rhodiola rosea extract containing a known concentration of this compound)

  • Lucifer yellow (marker for monolayer integrity)

  • Control compounds:

    • Atenolol (low permeability marker)

    • Propranolol (high permeability marker)

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound

2.2. Experimental Workflow

The following diagram illustrates the major steps in the Caco-2 cell permeability assay.

G cluster_0 Cell Culture & Seeding cluster_1 Permeability Assay cluster_2 Analysis & Data Interpretation Caco2_Culture Culture Caco-2 cells Seeding Seed cells onto Transwell® inserts Caco2_Culture->Seeding Differentiation Culture for 21 days to form a monolayer Seeding->Differentiation TEER_Measurement Measure TEER to confirm monolayer integrity Differentiation->TEER_Measurement Compound_Addition Add this compound & controls to apical or basolateral side TEER_Measurement->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Sampling Collect samples from receiver compartment at time points Incubation->Sampling Quantification Quantify compound concentration (LC-MS/MS) Sampling->Quantification Papp_Calculation Calculate Papp value Quantification->Papp_Calculation Integrity_Check Measure Lucifer yellow permeability Data_Interpretation Classify permeability Integrity_Check->Data_Interpretation Papp_Calculation->Data_Interpretation

Caption: Workflow for the Caco-2 Cell Permeability Assay.

2.3. Detailed Methodology

Step 1: Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • For the assay, seed Caco-2 cells onto the apical (upper) chamber of Transwell® permeable supports at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions. Change the culture medium every 2-3 days.

Step 2: Monolayer Integrity Assessment

  • Before initiating the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter.

  • Monolayers with TEER values >250 Ω·cm² are considered suitable for the assay.

  • Lucifer yellow, a fluorescent molecule that cannot readily cross cell membranes, will be used as a marker for paracellular permeability to assess monolayer integrity post-assay.

Step 3: Transport Experiment (Bidirectional Permeability)

  • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Transport:

    • Add HBSS containing the test concentration of this compound (e.g., 10 µM) and control compounds to the apical chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Add HBSS to the apical chamber.

    • Add HBSS containing the same concentration of this compound and control compounds to the basolateral chamber.

  • Incubate the plates at 37°C on an orbital shaker.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh HBSS.

  • After the final time point, collect samples from the donor chamber.

Step 4: Sample Analysis

  • Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

  • To assess monolayer integrity after the experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour. Measure the fluorescence in the basolateral chamber. The Papp of Lucifer yellow should be <1 x 10⁻⁶ cm/s.

2.4. Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

  • A is the surface area of the permeable support (cm²).

  • C₀ is the initial concentration of the compound in the donor chamber.

The efflux ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters (e.g., P-glycoprotein):

ER = Papp (B→A) / Papp (A→B)

An efflux ratio ≥ 2 suggests that the compound undergoes active efflux.

2.5. Data Presentation

The results should be summarized in a table for clear comparison.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound A→B[Experimental Value][Calculated Value][Classification]
B→A[Experimental Value]
Atenolol A→B< 1.0N/ALow
Propranolol A→B> 10.0N/AHigh

Permeability Classification:

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp ≤ 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s

Potential Signaling Pathways Modulated by this compound

Rhodiola rosea and its active constituents, such as salidroside and rosavin, are known to influence various cellular signaling pathways. In the context of intestinal epithelial cells, this compound may modulate pathways related to tight junction integrity, inflammation, and oxidative stress. For instance, studies have shown that components of Rhodiola rosea can influence the AMPK pathway, which is involved in maintaining epithelial barrier function.

The following diagram illustrates a hypothetical signaling pathway by which this compound could enhance intestinal barrier function.

G cluster_0 Cellular Effects cluster_1 Tight Junction Regulation cluster_2 Outcome This compound This compound AMPK AMPK Activation This compound->AMPK Antioxidant Antioxidant Effects (ROS Scavenging) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Effects (NF-κB Inhibition) This compound->Anti_inflammatory TJ_Assembly Enhanced Tight Junction Assembly AMPK->TJ_Assembly TJ_Proteins Increased Expression of Tight Junction Proteins (e.g., ZO-1, Occludin) Antioxidant->TJ_Proteins Anti_inflammatory->TJ_Proteins TJ_Proteins->TJ_Assembly Barrier_Function Improved Intestinal Barrier Function TJ_Assembly->Barrier_Function

Caption: Hypothetical signaling pathway for this compound-mediated enhancement of intestinal barrier function.

Conclusion

The Caco-2 cell permeability assay is a robust method for evaluating the potential oral absorption of this compound. By determining the apparent permeability coefficient and efflux ratio, researchers can gain valuable insights into its transport mechanisms across the intestinal epithelium. This information is critical for the preclinical assessment of this compound and for guiding its future development as a therapeutic agent. Further studies may also elucidate the specific signaling pathways through which this compound and its parent extract, Rhodiola rosea, exert their effects on intestinal cell permeability and overall gut health.

Supercritical Fluid Extraction of Rhodiolin from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical fluid extraction (SFE) is a sophisticated technique utilized for the selective extraction of bioactive compounds from plant matrices. This method employs a supercritical fluid, most commonly carbon dioxide (CO2), which exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant material and dissolution of target compounds. The technique is lauded for its ability to yield high-purity extracts without the use of harsh organic solvents, making it an environmentally friendly and desirable method for pharmaceutical and nutraceutical applications.

This document provides detailed application notes and protocols for the supercritical fluid extraction of rhodiolin, a bioactive compound found in plants of the Rhodiola genus. It is important to note that while the term "this compound" is used, much of the available scientific literature on SFE of Rhodiola species focuses on the extraction of a related and prominent glucoside, salidroside . While chemically distinct, with this compound being a flavonoid (C25H20O10) and salidroside a glucoside of tyrosol (C14H20O7), the terms are sometimes used interchangeably in less specific contexts. The protocols detailed below are primarily based on the extraction of salidroside, a key active constituent of Rhodiola rosea.

Data Presentation: Supercritical Fluid Extraction Parameters for Rhodiola Glycosides

The following tables summarize quantitative data from various studies on the SFE of bioactive compounds from Rhodiola rosea.

ParameterValuePlant MaterialKey Findings
Optimal Extraction Conditions for Salidroside
Pressure295.49 barRhodiola rosea rootOptimized conditions for maximizing salidroside yield.[1]
Temperature70 °CRhodiola rosea rootHigher temperatures favored extraction.[1]
Co-solvent80% MethanolRhodiola rosea rootMethanol was essential for successful extraction.[1]
Extraction Time1.5 hoursRhodiola rosea rootEfficient extraction within a relatively short timeframe.
Co-solvent Flow Rate0.4 mL/minRhodiola rosea rootControlled addition of co-solvent is crucial.[1]
Yield 16.17 mg/gRhodiola rosea rootSFE yield was significantly higher than Soxhlet extraction (8.64 mg/g).[1]
Alternative SFE Conditions
Pressure350 barRhodiola roseaEffective conditions for a broad range of analytes.[2]
Temperature60 °CRhodiola roseaA slightly lower temperature was also found to be effective.[2]
Co-solvent1% Ethanol in liquid phaseRhodiola roseaEthanol can also be used as a co-solvent.[2]

Experimental Protocols

Protocol 1: Optimized Supercritical Fluid Extraction of Salidroside from Rhodiola rosea Root

This protocol is based on the optimization of SFE parameters for maximizing the yield of salidroside.

1. Materials and Equipment:

  • Dried and powdered Rhodiola rosea root material (particle size < 0.25 µm is recommended).

  • Supercritical fluid extraction system.

  • High-performance liquid chromatography (HPLC) system for quantification.

  • Supercritical fluid grade carbon dioxide.

  • HPLC grade methanol.

2. Pre-treatment of Plant Material:

  • Dry the Rhodiola rosea roots to a constant weight to minimize moisture content.

  • Grind the dried roots into a fine powder to increase the surface area for extraction. A particle size of less than 0.25 µm has been shown to be effective.

3. SFE Procedure:

  • Pack the extraction vessel with the powdered Rhodiola rosea root material.

  • Set the SFE system parameters:

    • Pressure: 295.49 bar[1]

    • Temperature: 70 °C[1]

    • Co-solvent: 80% Methanol[1]

    • Co-solvent Flow Rate: 0.4 mL/min[1]

    • CO2 Flow Rate: As per instrument specifications.

  • Begin the extraction process and collect the extract over a period of 1.5 hours.

  • The extract will be collected in a separation vessel where the CO2 is depressurized, and the extracted compounds precipitate.

4. Post-Extraction Processing:

  • Dissolve the collected extract in a known volume of a suitable solvent (e.g., methanol).

  • Filter the solution to remove any particulate matter.

  • Analyze the extract using HPLC to determine the concentration and yield of salidroside.

Protocol 2: General Supercritical Fluid Extraction of Bioactive Compounds from Rhodiola rosea

This protocol provides a more general method for the extraction of a broader range of bioactive compounds from Rhodiola rosea.

1. Materials and Equipment:

  • Dried and powdered Rhodiola rosea material.

  • Supercritical fluid extraction system.

  • Analytical instrumentation for extract analysis (e.g., HPLC-MS/MS).

  • Supercritical fluid grade carbon dioxide.

  • Ethanol (as co-solvent).

2. Pre-treatment of Plant Material:

  • Prepare the plant material as described in Protocol 1.

3. SFE Procedure:

  • Load the extraction vessel with the prepared Rhodiola rosea powder.

  • Set the SFE system parameters:

    • Pressure: 350 bar[2]

    • Temperature: 60 °C[2]

    • Co-solvent: 1% Ethanol in the liquid phase[2]

  • Initiate the extraction and collect the extract. The extraction time can be varied to optimize for different compounds. A 2-hour extraction time has been reported to be effective.

4. Post-Extraction Processing:

  • Process the collected extract as described in Protocol 1.

  • Utilize advanced analytical techniques such as HPLC-MS/MS for the identification and quantification of a wide range of extracted compounds.[2]

Visualizations

Experimental Workflow for SFE of this compound

SFE_Workflow start Start: Dried Rhodiola Plant Material pretreatment Pre-treatment: Grinding and Sieving start->pretreatment sfe Supercritical Fluid Extraction (SFE) pretreatment->sfe separation Separation: Depressurization of CO2 sfe->separation CO2 + Co-solvent + Extract extract Crude Extract Collection separation->extract analysis Analysis: HPLC or HPLC-MS/MS extract->analysis end End: Quantified this compound/Salidroside analysis->end

Caption: A schematic overview of the supercritical fluid extraction process.

Signaling Pathway Inhibited by this compound

Recent research has shown that this compound can inhibit the proliferation of certain cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[3]

PI3K_AKT_mTOR_Pathway This compound This compound GPI Glucose-6-Phosphate Isomerase (GPI) This compound->GPI inhibits PI3K PI3K GPI->PI3K inhibits phosphorylation AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

References

Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Purification of Rhodiolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiolin, a flavonoid found in the medicinal plant Rhodiola rosea, has garnered interest for its potential pharmacological activities. High-speed counter-current chromatography (HSCCC) offers an efficient liquid-liquid partition chromatographic technique for the preparative separation and purification of natural products like this compound, minimizing sample loss and use of solid adsorbents. This document provides detailed application notes and protocols for the purification of this compound from Rhodiola rosea extracts using HSCCC. While a specific protocol for this compound is not extensively documented, this guide is based on established HSCCC methods for purifying structurally similar flavonoids and other bioactive compounds from Rhodiola rosea.

Experimental Data Summary

The successful separation of flavonoids and other glycosides from Rhodiola rosea and other plant materials using HSCCC has been reported in several studies. The selection of an appropriate two-phase solvent system is critical for achieving high purity and recovery. Below is a summary of relevant HSCCC parameters from published literature that can inform the development of a protocol for this compound purification.

Target Compound(s)Plant SourceTwo-Phase Solvent System (v/v/v)Stationary PhaseMobile PhaseFlow Rate (mL/min)Revolution Speed (rpm)Purity (%)Reference
Rhodiosin, Rhodionin, Herbacetin, KaempferolRhodiola roseaEthyl acetate/0.5 mol/L 1-butyl-3-methylimidazolium chloride aqueous solutionNot specifiedNot specifiedNot specifiedNot specified>95[1]
Phenylpropanoid GlycosidesRhodiola roseaEthyl acetate–n-butanol–water (1:0.35:1.35)Not specifiedNot specified1.5Not specified95.2 - 98.5[2]
Flavonoid GlycosidesPsidium guajavan-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4)Upper phaseLower phaseNot specifiedNot specified>95[3]
FlavonoidsEpimedium koreamumChloroform–methanol–water (4:3.5:2)Not specifiedNot specifiedNot specifiedNot specified98.2 - 99.7[4]
Flavonoid GlycosidesLonicera japonicaMethyl tert-butyl ether/n-butanol/acetonitrile/water (0.5% acetic acid) (2:2:1:5)Upper phaseLower phase2.0850Not specified[5]

Experimental Workflow for this compound Purification

The following diagram illustrates the general workflow for the purification of this compound from Rhodiola rosea extract using HSCCC.

G cluster_0 Sample Preparation cluster_1 HSCCC Purification cluster_2 Analysis and Final Product A Rhodiola rosea Plant Material B Extraction (e.g., with ethanol) A->B C Crude Extract B->C D Pre-purification (e.g., Macroporous Resin) C->D E Enriched Flavonoid Fraction D->E F Solvent System Selection & Preparation E->F Load sample for HSCCC G HSCCC System Equilibration F->G H Sample Injection G->H I Elution and Fraction Collection H->I J HPLC Analysis of Fractions I->J Analyze collected fractions K Pooling of Pure this compound Fractions J->K L Solvent Evaporation K->L M Purified this compound L->M G A Goal: Purify this compound B Key Technique: HSCCC A->B C Crucial Parameter: Solvent System B->C F Operational Parameters B->F D Optimization Metric: Partition Coefficient (K) C->D E Target K value: 0.5 - 2.0 D->E J Outcome: High Purity & Recovery E->J G Flow Rate F->G H Revolution Speed F->H I Stationary Phase Retention G->I H->I I->J

References

In Vitro Assay for Measuring Rhodiolin's Enzyme Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiolin, a phenylpropanoid glycoside from Rhodiola rosea, has garnered significant interest for its potential therapeutic properties. Emerging research indicates that this compound may exert its effects through the inhibition of various key enzymes involved in critical cellular processes. This document provides detailed application notes and protocols for in vitro assays to measure the enzyme inhibitory activity of this compound against several known and potential targets. The provided methodologies are intended to guide researchers in the screening and characterization of this compound's inhibitory profile.

Recent studies have demonstrated that this compound plays a role in blocking glycolysis through the glycolytic enzyme Glucose-6-Phosphate Isomerase (GPI), which in turn inhibits the phosphorylation of the PI3K/Akt/mTOR signaling pathway. While direct quantitative data on this compound's inhibitory potency is emerging, this document also summarizes available data for related compounds found in Rhodiola species and for extracts of Rhodiola itself to provide a broader context for research.

Data Presentation: Summary of Enzyme Inhibition Data

The following tables summarize the available quantitative data on the inhibitory effects of compounds found in Rhodiola species and Rhodiola extracts on various enzymes. It is important to note that specific IC50 values for purified this compound are not consistently available in the current literature. The data presented here is for related compounds and extracts and should be used as a reference for designing experiments with this compound.

Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by Rhodiola rosea Extracts and Constituents

Compound/ExtractEnzymeSubstrateIC50Source
Rhodiola rosea TinctureCYP3A4Testosterone7.2 ± 0.7 µg/mL
Rhodiola rosea TinctureCYP2D6Dextromethorphan13.0 ± 1.7 µg/mL
Rhodiola rosea TinctureCYP1A2Phenacetin10.7 ± 5.6 µg/mL
RhodiosinCYP2D6Dextromethorphan0.761 µM
RhodioninCYP2D6Dextromethorphan0.420 µM
SalidrosideCYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5Various>50 µM

Table 2: Inhibition of Lactate Dehydrogenase (LDH) by Rhodiola crenulata Constituents

CompoundEnzymeIC50 (µM)Source
QuercetinLDHA0.27 ± 0.02
LDHB0.87 ± 0.07
LuteolinLDHA1.19 ± 0.09
LDHB2.71 ± 0.39
KaempferolLDHA0.70 ± 0.13
LDHB8.69 ± 0.85
Epicatechin gallateLDHA2.27 ± 0.23

Table 3: Inhibition of Monoamine Oxidase (MAO) by Rhodiola rosea Constituents

CompoundEnzymepIC50Source
RosiridinMAO-B5.38 ± 0.05

Experimental Protocols

Glucose-6-Phosphate Isomerase (GPI) Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on GPI activity. The protocol is based on a coupled enzyme reaction where the product of the GPI reaction, glucose-6-phosphate, is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically.

Materials:

  • Recombinant human GPI

  • This compound (test compound)

  • Fructose-6-phosphate (substrate)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (coupling enzyme)

  • β-NADP+

  • Glycylglycine buffer (pH 7.4)

  • MgCl2

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing 42 mM glycylglycine buffer (pH 7.4), 3.3 mM D-fructose-6-phosphate, 0.67 mM β-NADP+, 5.0 units of G6PDH, and 3.3 mM MgCl2.

  • Assay Protocol:

    • Add 40 µL of cell extract containing GPI or purified recombinant GPI to each well of a 96-well plate.

    • Add various concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.

    • Start the reaction by adding the reaction mixture to each well.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time at 25°C.

  • Data Analysis:

    • Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of this compound on major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • This compound (test compound)

  • Isoform-specific CYP substrates (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6, phenacetin for CYP1A2)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound and control inhibitors in a suitable solvent.

    • Prepare working solutions of CYP substrates and the NADPH regenerating system in phosphate buffer.

  • Assay Protocol:

    • Pre-incubate HLMs with various concentrations of this compound or control inhibitors in phosphate buffer at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the isoform-specific substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-60 minutes).

    • Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

  • Data Analysis:

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Lactate Dehydrogenase (LDH) Inhibition Assay

This assay measures the ability of this compound to inhibit LDH, a key enzyme in anaerobic glycolysis. The assay is based on the LDH-catalyzed conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.

Materials:

  • Recombinant human LDHA and/or LDHB

  • This compound (test compound)

  • Sodium lactate (substrate)

  • NAD+

  • Tris-HCl buffer (pH 7.4)

  • Positive control inhibitor (e.g., oxamate or galloflavin)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a reaction buffer containing Tris-HCl and NAD+.

  • Assay Protocol:

    • Add LDH enzyme solution to the wells of a 96-well plate.

    • Add various concentrations of this compound or a positive control inhibitor. Include a vehicle control.

    • Pre-incubate at room temperature for a defined period.

    • Initiate the reaction by adding sodium lactate.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the reaction velocity from the linear phase of the absorbance curve.

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is for determining the inhibitory effect of this compound on MAO-A and MAO-B isoforms. A common method utilizes a substrate that is converted into a fluorescent or chemiluminescent product.

Materials:

  • Recombinant human MAO-A and MAO-B

  • This compound (test compound)

  • MAO substrate (e.g., kynuramine or a commercial luminescent substrate)

  • Phosphate buffer (pH 7.4)

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplate (for fluorescent/luminescent assays)

  • Fluorometer or luminometer

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound and control inhibitors.

    • Prepare working solutions of MAO enzymes and substrate in phosphate buffer.

  • Assay Protocol:

    • Add MAO-A or MAO-B enzyme to the wells of the microplate.

    • Add various concentrations of this compound or control inhibitors. Include a vehicle control.

    • Pre-incubate the enzyme with the test compound at 37°C.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate at 37°C for a specific time (e.g., 30-60 minutes).

    • Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway This compound This compound GPI Glucose-6-Phosphate Isomerase (GPI) This compound->GPI Inhibits Glycolysis Glycolysis GPI->Glycolysis Catalyzes PI3K PI3K Glycolysis->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound's inhibition of GPI and the downstream PI3K/AKT/mTOR pathway.

Experimental Workflow Diagram

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffers) Incubation Incubate Enzyme with This compound Reagent_Prep->Incubation Compound_Prep Prepare this compound Stock and Dilutions Compound_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Signal (Absorbance, Fluorescence) Reaction->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition IC50_Determination Determine IC50 Value Calc_Inhibition->IC50_Determination

Caption: General workflow for in vitro enzyme inhibition assays.

Troubleshooting & Optimization

Troubleshooting Rhodiolin solubility problems in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Rhodiolin in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

There are conflicting reports regarding the solubility of this compound in DMSO. Some datasheets indicate that it is soluble in DMSO, with stock solutions being prepared at concentrations of 1 mM, 5 mM, and 10 mM. Other sources suggest it is only slightly soluble or insoluble at less than 1 mg/mL. This variability may be due to differences in the purity of the this compound batch, the grade of DMSO used, and the dissolution methodology.

Q2: How should I prepare a this compound stock solution in DMSO?

It is recommended to prepare a fresh stock solution for each experiment as solutions of this compound in DMSO can be unstable. For short-term storage, aliquoted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To prepare the stock solution, weigh the desired amount of this compound and add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

Q3: My this compound is not dissolving completely in DMSO. What can I do?

If you encounter difficulty dissolving this compound, you can employ the following techniques to aid dissolution:

  • Warming: Gently warm the solution to 37°C.

  • Sonication: Use an ultrasonic bath to sonicate the solution for a short period.

  • Vortexing: Vigorous vortexing can also help to break up any aggregates and promote dissolution.

Q4: My this compound solution in DMSO is precipitating upon dilution into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in DMSO. Here are some strategies to mitigate this:

  • Use a high-concentration stock: Prepare a highly concentrated stock solution of this compound in DMSO. This allows for the addition of a very small volume of the DMSO stock to your aqueous medium, keeping the final DMSO concentration low (ideally below 0.5%) to minimize solvent-induced precipitation and cell toxicity.

  • Serial dilutions: Perform serial dilutions of your DMSO stock in the aqueous medium with thorough mixing at each step.

  • Pre-spiking the medium: Add a small amount of DMSO to your cell culture medium before adding the this compound stock solution. This can help to create a more favorable solvent environment for the compound.

Q5: What grade of DMSO should I use?

For optimal and consistent results, it is recommended to use a high-purity, anhydrous (dry) grade of DMSO, such as an ACS reagent or pharmaceutical grade (≥99.9%). The presence of water in DMSO can significantly alter its solvent properties and may reduce the solubility of hydrophobic compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
This compound powder will not dissolve in DMSO at room temperature. Insufficient solvation energy.1. Gently warm the vial to 37°C. 2. Sonicate the solution in an ultrasonic bath. 3. Vortex the solution vigorously.
Precipitate forms in the DMSO stock solution over time. Solution instability or supersaturation.1. Prepare fresh stock solutions for each experiment. 2. If storing, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. 3. Ensure the stock solution is not supersaturated; try preparing a slightly lower concentration.
The this compound solution is clear in DMSO but immediately precipitates when added to the aqueous buffer or cell culture medium. Poor aqueous solubility of this compound.1. Use a more concentrated DMSO stock to minimize the volume added to the aqueous phase. 2. Perform a stepwise dilution into the aqueous medium with vigorous mixing at each step. 3. Pre-treat the aqueous medium with a small amount of DMSO before adding the this compound stock.
Inconsistent experimental results between different batches of this compound solutions. Variability in this compound purity, DMSO quality, or solution preparation.1. Use this compound from the same batch for a series of related experiments. 2. Always use high-purity, anhydrous DMSO. 3. Standardize your stock solution preparation protocol.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 480.42 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out 4.80 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, place the tube in a 37°C water bath or incubator for 10-15 minutes.

  • Alternatively, or in addition to warming, sonicate the tube in an ultrasonic bath for 5-10 minutes.

  • Vortex the solution again and visually confirm that all the solid has dissolved.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months. For short-term storage, store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution of this compound for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM this compound stock solution needed. To minimize DMSO toxicity, the final concentration of DMSO in the cell culture medium should be less than 0.5%.

  • Perform a serial dilution. For example, to achieve a final concentration of 10 µM this compound in 1 mL of medium: a. Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium to make a 100 µM intermediate solution. Mix thoroughly by pipetting up and down. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration.

  • Mix the final working solution well before adding it to your cells.

  • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without this compound.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_dissolution Does this compound dissolve in DMSO at room temperature? start->check_dissolution yes_dissolved Yes check_dissolution->yes_dissolved Yes no_dissolved No check_dissolution->no_dissolved No prepare_working_solution Prepare working solution by diluting in aqueous medium yes_dissolved->prepare_working_solution apply_heat_sonication Apply gentle heat (37°C) and/or sonication no_dissolved->apply_heat_sonication check_dissolution2 Does it dissolve now? apply_heat_sonication->check_dissolution2 yes_dissolved2 Yes check_dissolution2->yes_dissolved2 Yes no_dissolved2 No check_dissolution2->no_dissolved2 No yes_dissolved2->prepare_working_solution check_purity Consider this compound purity and DMSO grade. Use high-purity, anhydrous DMSO. no_dissolved2->check_purity check_precipitation Does it precipitate upon dilution? prepare_working_solution->check_precipitation yes_precipitates Yes check_precipitation->yes_precipitates Yes no_precipitates No check_precipitation->no_precipitates No troubleshoot_precipitation Troubleshoot Precipitation: - Use higher concentration stock - Serial dilution - Pre-spike medium with DMSO yes_precipitates->troubleshoot_precipitation end_success Proceed with experiment no_precipitates->end_success troubleshoot_precipitation->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

ExperimentalWorkflow start Start weigh_this compound Weigh this compound Powder start->weigh_this compound add_dmso Add Anhydrous DMSO weigh_this compound->add_dmso dissolve Dissolve (Vortex, Heat, Sonicate) add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution dilute Serially Dilute in Aqueous Medium stock_solution->dilute working_solution Final Working Solution dilute->working_solution end End working_solution->end

Rhodiolin HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing HPLC peak broadening during the analysis of Rhodiolin or its active compounds, such as rosavins and salidroside, from Rhodiola rosea extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening in HPLC analysis of Rhodiola rosea extracts?

A1: Peak broadening in the HPLC analysis of Rhodiola rosea extracts can stem from several factors. The most common culprits are issues with the column, the mobile phase, or the HPLC system itself. Column degradation, improper mobile phase composition (e.g., incorrect pH or buffer concentration), and extra-column band broadening are frequent causes.

Q2: Can the sample solvent cause peak broadening?

A2: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and broadening. It is always recommended to dissolve the sample in the mobile phase itself or in a weaker solvent.

Q3: How does temperature affect peak shape in the analysis of this compound?

A3: Temperature fluctuations can lead to retention time shifts and peak broadening. Maintaining a consistent and optimized column temperature is crucial for reproducible results and sharp peaks. Higher temperatures generally decrease viscosity and can improve peak efficiency, but a stable temperature is most important.

Q4: My peaks are broad, but my system pressure is normal. What should I check first?

A4: If the system pressure is normal, you can likely rule out a major leak or blockage. The first things to investigate would be column-related issues (e.g., aging, contamination) or a mismatch between your sample solvent and the mobile phase. Also, consider the possibility of sample overload.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving HPLC peak broadening issues.

Guide 1: Initial System & Mobile Phase Checks

If you are experiencing broad peaks, start with these fundamental checks.

Step Check Potential Cause Solution
1 Mobile Phase Preparation Incorrect pH, buffer concentration, or incomplete degassing.Prepare fresh mobile phase, ensuring the pH is correctly adjusted. Degas the mobile phase thoroughly using sonication or vacuum filtration.
2 Flow Rate Inconsistent or fluctuating flow rate.Check the pump for leaks and ensure it is properly primed. Run a flow rate accuracy test.
3 System Connections Leaks at fittings or loose connections.Inspect all fittings from the injector to the detector. Tighten or replace any leaking connections.
4 Extra-Column Volume Excessive tubing length or diameter.Use tubing with the smallest possible internal diameter and keep the length to a minimum, especially between the column and the detector.
Guide 2: Investigating the Column

The column is a primary suspect for peak broadening issues.

Potential Issue Symptom Troubleshooting Action
Column Contamination Gradual peak broadening over several runs, increased backpressure.Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). If this fails, perform a column regeneration procedure as recommended by the manufacturer.
Column Void/Channeling Sudden drop in pressure, split or severely broadened peaks.This is often irreversible. Replace the column. To prevent this, always use a guard column and avoid sudden pressure shocks.
Column Aging General loss of peak efficiency and resolution over time.Replace the column with a new one of the same type.
Guide 3: Sample & Injection Issues

The problem may originate from the sample itself or the injection process.

Potential Issue Symptom Troubleshooting Action
Sample Overload Peaks are broad and asymmetrical (fronting).Reduce the concentration of the sample or decrease the injection volume.
Solvent Mismatch Distorted or broad peaks, especially for early-eluting compounds.Dissolve the sample in the initial mobile phase or a weaker solvent. Ensure the injection volume is small relative to the column volume.

Experimental Protocols

Example Protocol: HPLC Analysis of Rosavins and Salidroside

This is an example method and may require optimization for your specific instrument and sample.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 15% B

    • 10-25 min: 15-40% B

    • 25-30 min: 40-15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 205 nm (for Salidroside) and 250 nm (for Rosavins)

  • Injection Volume: 10 µL

  • Sample Preparation: Extract finely ground Rhodiola rosea powder with 70% ethanol. Filter the extract through a 0.45 µm syringe filter before injection.

Diagrams

G start_node Start: Peak Broadening Observed pressure_check Is backpressure high or fluctuating? start_node->pressure_check decision_node decision_node process_node process_node solution_node solution_node column_check Column Issue? pressure_check->column_check No check_blockage Check for blockage in system/frit pressure_check->check_blockage Yes mobile_phase_check Mobile Phase or System Issue? column_check->mobile_phase_check No clean_column Clean or regenerate column column_check->clean_column Contaminated? replace_column Replace column column_check->replace_column Void/Aged? sample_check Sample Issue? mobile_phase_check->sample_check No check_leaks Check for leaks mobile_phase_check->check_leaks Leaks? check_mp Prepare fresh mobile phase mobile_phase_check->check_mp Old MP? check_tubing Minimize extra- column volume mobile_phase_check->check_tubing Long Tubing? reduce_conc Reduce sample conc. or injection volume sample_check->reduce_conc Overload? change_solvent Match sample solvent to mobile phase sample_check->change_solvent Solvent Mismatch? check_blockage->clean_column clean_column->column_check

Caption: Troubleshooting workflow for HPLC peak broadening.

Technical Support Center: Optimizing Rhodiolin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Rhodiolin mass spectrometry fragmentation. This resource is designed for researchers, scientists, and drug development professionals working with Rhodiola rosea extracts and the analysis of its bioactive compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic structure?

A1: this compound, also known as rhodiolinin, is a flavonoid glycoside found in Rhodiola rosea. It consists of the flavonol herbacetin linked to a rutinoside (a disaccharide composed of rhamnose and glucose). Specifically, it is herbacetin-7-O-rutinoside.

Q2: Which ionization mode is best for this compound analysis?

A2: For flavonoid glycosides like this compound, electrospray ionization (ESI) in negative ion mode is often preferred. This is because the phenolic hydroxyl groups are readily deprotonated, leading to strong [M-H]⁻ ions and generally cleaner spectra with good sensitivity.[1] While positive mode can also be used, negative mode typically provides more sensitive and selective results for this class of compounds.

Q3: What are the expected precursor ions for this compound in ESI-MS?

A3: In negative ion mode, the primary precursor ion will be the deprotonated molecule, [M-H]⁻, at an m/z corresponding to its molecular weight minus a proton. In positive ion mode, you can expect to see the protonated molecule, [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, which are common in ESI-MS.

Troubleshooting Guide

Problem 1: I am not seeing the expected precursor ion for this compound.

  • Possible Cause 1: Incorrect Instrument Settings.

    • Solution: Ensure your mass spectrometer is set to the correct polarity (negative ion mode is recommended for sensitivity). Verify that the mass range is appropriate to detect the [M-H]⁻ ion of this compound.

  • Possible Cause 2: In-source Fragmentation. Flavonoid glycosides can be susceptible to fragmentation in the ion source if the source temperature or voltages (e.g., fragmentor or capillary voltage) are too high.

    • Solution: Reduce the ion source temperature and voltages. Start with gentle source conditions and gradually increase them to find a balance between efficient ionization and minimal fragmentation. An optimized fragmentor voltage for a wide range of flavonoid glycosides in negative ESI mode has been found to be around 330 V.[2]

  • Possible Cause 3: Analyte Degradation. this compound may degrade if the sample is not handled or stored properly.

    • Solution: Ensure that extracts are stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Studies have shown that flavonoids in Rhodiola rosea are reasonably stable under various drying conditions, but prolonged exposure to harsh conditions should be avoided.[3]

Problem 2: My MS/MS spectrum for this compound is weak or shows unexpected fragments.

  • Possible Cause 1: Non-optimal Collision Energy. The collision energy (CE) is a critical parameter for obtaining informative MS/MS spectra. If the CE is too low, you will have poor fragmentation and a dominant precursor ion peak. If it is too high, you may over-fragment the molecule into very small, non-specific ions.

    • Solution: Optimize the collision energy for each specific precursor-to-product ion transition you wish to monitor. This can be done by performing a collision energy optimization experiment where the CE is ramped over a range of voltages while infusing a standard solution of this compound or a well-characterized Rhodiola rosea extract. The optimal CE will be the value that gives the highest intensity for the desired product ion. For flavonoid glycosides, a general starting range for collision energy is 10-40 eV.[2]

  • Possible Cause 2: Co-eluting Isobaric Compounds. Rhodiola rosea extracts are complex mixtures, and other compounds with the same nominal mass as this compound may co-elute, leading to a mixed MS/MS spectrum.

    • Solution: Improve chromatographic separation by modifying the gradient, flow rate, or trying a different column chemistry. High-resolution mass spectrometry can also help distinguish between this compound and isobaric interferences based on their exact masses. Additionally, in-source fragmentation can sometimes be used to selectively fragment interferences while leaving the target analyte intact.[4]

  • Possible Cause 3: Matrix Effects. Components of the plant extract matrix can suppress the ionization of this compound, leading to weak signals.

    • Solution: Dilute the sample to reduce the concentration of interfering matrix components. Improve sample preparation by using a solid-phase extraction (SPE) cleanup step. The use of a stable isotope-labeled internal standard, if available, can also help to compensate for matrix effects.

Problem 3: I am having difficulty distinguishing between this compound and its isomers.

  • Possible Cause: Similar Fragmentation Patterns. Isomeric flavonoid glycosides can have very similar MS/MS fragmentation patterns, making them difficult to distinguish based on mass spectrometry alone.

    • Solution: High-quality chromatographic separation is crucial for resolving isomers. Subtle differences in the relative intensities of fragment ions in the MS/MS spectra can sometimes be used for differentiation, but this requires careful optimization and validation. In some cases, derivatization or the use of metal complexation can induce unique fragmentation patterns that aid in isomer differentiation.[5]

Data Presentation

Table 1: Common Adducts and Precursor Ions for this compound in ESI-MS
Ionization ModeAdduct/Ion TypeMass DifferenceExpected m/z for this compound (C₂₇H₃₀O₁₆, MW: 610.52)
Negative[M-H]⁻-1.0078609.14
Positive[M+H]⁺+1.0078611.16
Positive[M+Na]⁺+22.9898633.14
Positive[M+K]⁺+38.9637649.11
Table 2: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ at m/z 609.14)
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Putative Fragment Identity
609.14463.09146.05[M-H-Rhamnose]⁻ (Loss of the terminal rhamnose)
609.14301.03308.11[M-H-Rhamnose-Glucose]⁻ (Loss of the entire rutinoside)
463.09301.03162.06[M-H-Rhamnose-Glucose]⁻ (Loss of glucose from the intermediate)

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocols

Protocol 1: Extraction of this compound from Rhodiola rosea

This protocol is a general guideline for the extraction of flavonoids from Rhodiola rosea plant material.

  • Sample Preparation:

    • Dry the Rhodiola rosea rhizomes or roots at a temperature not exceeding 65°C to preserve the integrity of the flavonoids.[6]

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a suitable extraction vessel.

    • Add 10 mL of 70% ethanol. Studies have shown that 70-90% ethanol is effective for extracting rhodiosin (a related herbacetin glycoside) and herbacetin.[3]

    • Sonication-assisted extraction: Place the vessel in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40-50°C).

    • Alternatively, use maceration by shaking the mixture at room temperature for several hours.

  • Sample Clarification:

    • Centrifuge the extract at a moderate speed (e.g., 4000 rpm for 10 minutes) to pellet the solid plant material.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be optimized for your specific instrumentation.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute all compounds, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

    • MRM Transitions for this compound:

      • Quantifier: 609.1 -> 301.0 (Corresponds to the loss of the entire sugar moiety).

      • Qualifier: 609.1 -> 463.1 (Corresponds to the loss of the terminal rhamnose).

    • Ion Source Parameters:

      • Capillary Voltage: Optimize for your instrument (typically 2.5 - 4.5 kV).

      • Source Temperature: 120 - 150°C.

      • Desolvation Gas Temperature: 300 - 400°C.

      • Nebulizer Gas Flow: Optimize for a stable spray.

    • Collision Energy (CE): As a starting point, use a CE of 20-30 eV for the transition to the aglycone (m/z 301.0) and 15-25 eV for the loss of rhamnose (m/z 463.1). It is highly recommended to perform a collision energy optimization experiment for your specific instrument to maximize sensitivity.

Visualizations

Rhodiolin_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions This compound This compound [M-H]⁻ m/z 609.14 Fragment1 [M-H-Rhamnose]⁻ m/z 463.09 This compound->Fragment1 -146.06 Da (Rhamnose) Fragment2 [M-H-Rutinoside]⁻ (Herbacetin Aglycone) m/z 301.03 This compound->Fragment2 -308.11 Da (Rutinoside) Fragment1->Fragment2 -162.05 Da (Glucose) Troubleshooting_Workflow Start No/Low this compound Signal Check_MS Check MS Settings (Polarity, Mass Range) Start->Check_MS Optimize_Source Optimize Source Conditions (Temp, Voltages) Check_MS->Optimize_Source Settings OK Check_Chrom Review Chromatography (Peak Shape, Retention Time) Optimize_Source->Check_Chrom Source Optimized Optimize_CE Optimize Collision Energy Check_Chrom->Optimize_CE Chromatography OK Sample_Prep Improve Sample Prep (Dilution, SPE) Check_Chrom->Sample_Prep Poor Peak Shape/ Matrix Effects Suspected Isomer_Issue Investigate Isomers Check_Chrom->Isomer_Issue Multiple/Broad Peaks Success Signal Optimized Optimize_CE->Success Fragmentation Optimized Sample_Prep->Check_Chrom Re-inject Isomer_Issue->Check_Chrom Modify LC Method

References

Technical Support Center: Rhodiolin Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of working with Rhodiolin (Rhodiola rosea extracts). The information provided aims to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant batch-to-batch variability in my experimental results with a commercial this compound supplement?

A1: Significant batch-to-batch variability is a well-documented issue with commercial Rhodiola rosea products and can stem from several factors:

  • Lack of Standardization: Many commercial supplements are not rigorously standardized. The concentrations of key bioactive compounds, such as rosavins (rosavin, rosin, rosarin) and salidroside, can vary dramatically from one batch to the next.[1][2]

  • Adulteration: Your product may be adulterated with other species of Rhodiola that have a different phytochemical profile. For instance, Rhodiola crenulata is a common adulterant that lacks rosavins.[3][4][5] In some cases, undeclared substances have been found in unregistered products.[3]

  • Raw Material Source: The geographical origin, climate, and harvesting time of the Rhodiola rosea plant significantly impact the concentration of its active constituents.[6][7]

  • Extraction Method: The method used to extract the compounds from the plant material (e.g., solvent type, temperature, pressure) can alter the final chemical composition of the extract.[8][9][10]

To mitigate this, it is crucial to use a well-characterized and standardized extract from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch.

Q2: My this compound extract shows low or undetectable levels of rosavins. What could be the reason?

A2: There are several potential reasons for low or absent rosavin content:

  • Species Misidentification: The product might not be derived from authentic Rhodiola rosea. Rosavins are characteristic markers for R. rosea and are absent in many other Rhodiola species, such as R. crenulata.[5][11]

  • Improper Storage: Poor storage conditions of the raw plant material can lead to the degradation of key compounds. One study found that a sample harvested in 2020 showed no detectable rosavin, likely due to improper storage.[1]

  • Product Quality: Studies have shown that a significant percentage of unregistered commercial Rhodiola products have low rosavin content or lack it entirely.[3][4][11]

  • Extraction Process: The extraction method may not have been optimized for the efficient extraction of phenylpropanoids like rosavins.

It is recommended to perform analytical validation of your extract to confirm its identity and the concentration of key marker compounds.

Q3: What is the ideal ratio of rosavins to salidroside I should look for in a standardized extract?

A3: A standardized ratio of 3% rosavins and 1% salidroside is widely cited and considered a reliable choice for ensuring the quality and potency of Rhodiola rosea extracts.[6][12][13] However, the European Pharmacopoeia emphasizes a ratio of not less than 1:3 (salidroside to rosavins).[11] It is important to note that the absolute concentrations and their ratio can vary in raw plant material.[14][15] For experimental consistency, using an extract standardized to a specific, consistent ratio is critical.

Q4: Can the sex of the Rhodiola rosea plant affect the chemical composition and, consequently, my experimental results?

A4: Yes, the sex of the plant can influence the phytochemical profile. Some studies suggest that male Rhodiola rosea plants may have a higher medicinal value due to higher total levels of rosavins and salidroside compared to female plants.[14][15] This is another variable that can contribute to inconsistencies in non-standardized extracts.

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity in Cell-Based Assays
  • Problem: You observe fluctuating or non-reproducible results in your cell-based assays (e.g., anti-inflammatory, neuroprotective) when using different batches of this compound extract.

  • Troubleshooting Steps:

    • Verify Extract Composition: Do not assume the composition is as stated on the label. Perform in-house analytical testing (e.g., HPLC, HPTLC) to quantify the main active compounds (rosavins and salidroside) for each new batch.

    • Source a Standardized Extract: Switch to a supplier that provides a guaranteed standardized extract with a detailed CoA for each lot, specifying the content of key markers.

    • Test Individual Compounds: If variability persists, consider testing the pure compounds (rosavin and salidroside) individually and in combination to understand their specific contributions to the observed bioactivity.[2][7]

    • Control for Solvent Effects: Ensure that the solvent used to dissolve the extract is consistent and does not have cytotoxic or confounding effects at the concentrations used in your assays.

Issue 2: Difficulty in Replicating a Published Study's Findings
  • Problem: You are unable to reproduce the results of a published experiment that used a Rhodiola rosea extract.

  • Troubleshooting Steps:

    • Examine the Published Methodology: Scrutinize the materials and methods section of the paper for details on the extract used. Was it a specific, patented extract (e.g., SHR-5)?[16] What were the standardization details?

    • Consider Phytochemical Differences: Be aware that even if you use an extract with the same stated standardization, other minor compounds not typically quantified could differ and contribute to the biological effects.[6]

    • Methodological Scrutiny: Review your experimental protocol against the published one to identify any subtle differences in cell lines, reagents, incubation times, or measurement techniques. The quality of reporting in some clinical trials on Rhodiola has been noted as a potential issue, which may extend to preclinical studies.[17]

Data Presentation

Table 1: Variability in Active Compound Content in Rhodiola rosea

Source TypeRosavin Content (%)Salidroside Content (%)Reference
R. rosea Raw Material (Rhizomes & Roots)1.17 - 1.411.63 - 2.88[1]
Experimental Liquid Extracts (Pharmacopoeial Quality)0.21 - 0.321.13 - 2.71[1]
Industrial Liquid Extracts (Russian Manufacturers)Not Found0.96 - 2.75[1]
Extracts from Male Plantsup to 2.8up to 2.0[15]
Extracts from Female Plantsup to 1.6up to 0.4[15]

Table 2: Common Adulterants and Misidentifications for Rhodiola rosea

Adulterant/Substitute SpeciesKey Distinguishing FeatureReference
Rhodiola crenulataLacks rosavins, contains salidroside.[3][5]
Rhodiola algida, Rhodiola kirilowiiMay be used interchangeably in some traditional preparations.[18]
5-Hydroxytryptophan (5-HTP)Identified in some unregistered products, not a Rhodiola species.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Rosavins and Salidroside

This is a generalized protocol based on methods described in the literature.[15][19] Specific parameters may need to be optimized for your system and samples.

  • Sample Preparation:

    • Accurately weigh a known amount of dried, powdered Rhodiola rosea extract.

    • Extract the powder with a suitable solvent, such as 60% or 70% ethanol, using sonication or maceration.[10][15]

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: An Agilent 1100 Series or similar, equipped with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., Chromsep SS, 250 x 4.6 mm ID).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often with a small amount of acid like formic acid (e.g., 0.1%). A typical gradient might be:

      • Start with a high percentage of A (e.g., 92.5%).

      • Gradually increase the percentage of B over 45-50 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at ~254 nm for rosavins and ~205 nm or ~225 nm for salidroside.[15][19]

  • Quantification:

    • Prepare standard curves for pure salidroside, rosavin, rosarin, and rosin.

    • Calculate the concentration of each analyte in the sample by comparing its peak area to the standard curve.

Mandatory Visualization

Experimental_Variability_Workflow cluster_sources Sources of Variability cluster_factors Contributing Factors cluster_outcome Experimental Outcome Raw_Material Raw Material (Plant Source) Geography Geography & Climate Raw_Material->Geography Harvest Harvest Time & Storage Raw_Material->Harvest Genetics Plant Sex & Genetics Raw_Material->Genetics Extraction Extraction Method Solvent Solvent & Technique Extraction->Solvent Adulteration Adulteration & Misidentification Species Wrong Species Adulteration->Species Fillers Undeclared Fillers Adulteration->Fillers Variability Inconsistent Results & Poor Reproducibility Geography->Variability Harvest->Variability Genetics->Variability Solvent->Variability Species->Variability Fillers->Variability

Caption: Factors contributing to experimental variability in this compound research.

Quality_Control_Workflow Start Receive this compound Extract CoA Review Certificate of Analysis (CoA) Start->CoA HPTLC HPTLC Fingerprinting (Identity & Adulteration Screen) CoA->HPTLC HPLC HPLC-UV/MS Quantification (Rosavins & Salidroside) HPTLC->HPLC Decision Meets Specification? HPLC->Decision Proceed Proceed with Experiment Decision->Proceed Yes Reject Reject Batch & Contact Supplier Decision->Reject No

Caption: A recommended quality control workflow for this compound extracts.

References

Addressing low signal-to-noise ratio in Rhodiolin NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of low signal-to-noise ratio (SNR) in NMR spectra of Rhodiolin and related natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal-to-noise ratio (SNR) in my this compound NMR spectrum?

A low SNR is typically caused by a combination of factors related to the sample, the NMR hardware, and the acquisition parameters. The most common culprits are:

  • Low Sample Concentration: The signal intensity is directly proportional to the number of molecules in the detection volume.

  • Insufficient Number of Scans: The SNR improves with the square root of the number of scans. Doubling the SNR requires quadrupling the experiment time.

  • Poor Magnetic Field Homogeneity (Shimming): Poor shimming broadens peaks, which reduces their height and lowers the apparent SNR.

  • Incorrect Acquisition Parameters: Sub-optimal settings for the pulse angle, relaxation delay, or acquisition time can lead to signal loss.

  • Sample Impurities: Paramagnetic impurities can cause significant line broadening and signal loss. Poor solubility can also lead to broad peaks.

Q2: My experiment is already finished. Is there any way to improve the SNR with data processing?

Yes, post-acquisition processing can help. Applying a matched exponential window function (line broadening) before the Fourier transform can improve SNR at the cost of resolution. Additionally, advanced software-based methods, such as deep neural networks, have been developed to suppress noise in NMR spectra and can significantly enhance the SNR.

Q3: My this compound sample is very dilute and I cannot concentrate it further. What are the most critical steps to get a usable spectrum?

For dilute samples, maximizing the signal acquired is critical.

  • Increase the Number of Scans (NS): This is the most direct way to improve SNR. Be prepared for significantly longer experiment times.

  • Use a Cryoprobe: If available, a cryogenically cooled probe head dramatically lowers thermal noise, resulting in a 3 to 4-fold improvement in SNR compared to conventional probes. This can reduce the required experiment time by a factor of 10 or more.

  • Ensure Optimal Shimming: A well-shimmed magnet is crucial for concentrating the signal into sharp lines.

  • Optimize the Pulse Angle and Relaxation Delay: Using a smaller flip angle (e.g., 30°) with a shorter relaxation delay can improve signal averaging efficiency over time for nuclei with long relaxation times (T1).

Q4: My peaks are very broad, which makes the SNR appear low. What could be the cause?

Several factors can lead to broad peaks in an NMR spectrum:

  • Poor Shimming: This is the most common cause of artificially broadened lineshapes.

  • Inhomogeneous Sample: If your sample is not fully dissolved or contains suspended solids, it will be impossible to shim well.

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and faster relaxation, causing peak broadening.

  • Paramagnetic Material: The presence of paramagnetic metals (even at trace levels) will dramatically broaden NMR signals.

  • Chemical Exchange: The molecule of interest may be undergoing chemical exchange on the NMR timescale. Acquiring the spectrum at a different temperature (higher or lower) can sometimes resolve this.

Troubleshooting Guide: A Step-by-Step Approach to Improving SNR

This guide provides a logical workflow to diagnose and resolve issues of low SNR in your this compound NMR experiments.

Step 1: Evaluate Your Sample

The first and most critical step is to check the sample itself. No amount of instrument optimization can compensate for a poorly prepared sample.

  • Is the concentration sufficient?

    • Problem: The signal from your this compound analyte is weak. For ¹H NMR of a typical small molecule, a concentration of 1-10 mg/mL is standard. For crude extracts, the concentration of the specific analyte may be very low.

    • Solution: If possible, concentrate the sample. If not, you must optimize acquisition parameters for a dilute sample (see Step 2).

  • Is the sample fully dissolved and free of solids?

    • Problem: Suspended particles will cause severe line broadening by disrupting the magnetic field homogeneity. This broadening reduces peak height and thus, SNR.

    • Solution: Filter your sample through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Ensure there is no visible precipitate.

  • Have you chosen the correct solvent?

    • Problem: Poor solubility leads to broad lines or no visible signal. The solvent peak might also overlap with signals of interest.

    • Solution: Use a deuterated solvent in which this compound or the extract is highly soluble (e.g., Methanol-d4, DMSO-d6). The solvent should be at least 99.8% deuterated to minimize residual solvent signals.

  • Could there be paramagnetic impurities?

    • Problem: Paramagnetic ions (e.g., Fe³⁺, Cu²⁺, Gd³⁺) are potent relaxation agents and will cause extreme peak broadening, often to the point where signals disappear into the baseline. These can be contaminants from glassware, reagents, or the natural product source itself.

    • Solution: Use high-purity solvents and meticulously clean glassware. If contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help, but res-purification of the sample is often necessary.

Step 2: Check Instrument and Acquisition Parameters

Once you have a high-quality sample, the next step is to ensure the spectrometer is set up correctly.

  • Has the probe been tuned and matched?

    • Problem: The instrument's probe must be tuned to the correct frequency for your specific sample and solvent. An untuned probe results in inefficient signal transmission and detection, leading to significant signal loss.

    • Solution: Always perform a tune and match procedure for your sample before starting acquisition. This is a standard, automated procedure on modern spectrometers.

  • Is the shimming optimal?

    • Problem: Sub-optimal shimming is a very common cause of low SNR and distorted, broad peaks.

    • Solution: Carefully shim the magnetic field on your sample. Use both automated and manual shimming routines to achieve the narrowest and most symmetrical lineshape possible for a strong singlet peak (like residual solvent or TMS).

  • Are you using enough scans?

    • Problem: A low number of scans will result in a noisy spectrum, especially for a dilute sample.

    • Solution: The SNR increases with the square root of the number of scans (NS). To double your SNR, you must increase NS by a factor of four. For dilute samples, running the experiment overnight to accumulate a large number of scans (e.g., 1024 or more) is common.

Step 3: Advanced Parameter Optimization

For challenging, low-concentration samples, optimizing key acquisition parameters beyond the default settings is necessary.

  • Pulse Angle (p1):

    • Problem: A standard 90° pulse provides the maximum signal for a single scan but requires a long relaxation delay (d1) of 5xT1 for the spins to fully recover. If d1 is too short, the signal will be saturated and intensity will be lost in subsequent scans.

    • Solution: For signal averaging, it is often more efficient to use a smaller flip angle (e.g., 30°) and a shorter d1. This allows for more scans to be acquired in the same amount of total time, leading to a net improvement in SNR.

  • Relaxation Delay (d1):

    • Problem: If d1 is too short relative to the T1 relaxation time of your nuclei, you will lose signal with each successive scan.

    • Solution: For quantitative results, d1 should be at least 5 times the longest T1 of the signals of interest. If you are only interested in improving SNR and not precise quantification, you can use a shorter d1, especially when combined with a smaller pulse angle.

  • Acquisition Time (aq):

    • Problem: A very short acquisition time can truncate the Free Induction Decay (FID), leading to broader lines and lower resolution. A very long acquisition time adds more noise than signal after the FID has decayed, which can reduce the overall SNR.

    • Solution: Set the acquisition time so that the FID has decayed to about 1-10% of its initial intensity. For small molecules like this compound, an aq of 2-4 seconds is typical.

Experimental Protocols

Protocol 1: Optimized Sample Preparation for this compound Extract

This protocol is designed to maximize metabolite extraction and produce a high-quality sample for NMR analysis.

  • Extraction:

    • Accurately weigh ~20 mg of lyophilized, ground Rhodiola plant material into a 2 mL microcentrifuge tube.

    • Add 1.0 mL of an extraction solvent mixture. A common choice for plant metabolomics is a buffered solution of deuterated methanol and water (e.g., 70:30 CD3OD:D2O with a phosphate buffer, pH 6.0).

    • Vortex the mixture vigorously for 1 minute.

  • Homogenization:

    • Place the tube in an ultrasonic bath for 15 minutes to ensure thorough cell lysis and extraction.

  • Centrifugation:

    • Centrifuge the tube at 14,000 x g for 10 minutes to pellet all solid material.

  • Transfer and Filtration:

    • Carefully transfer 600 µL of the supernatant to a new microcentrifuge tube, being careful not to disturb the pellet.

    • Prepare a filter by placing a small, tight plug of clean glass wool into a Pasteur pipette.

    • Filter the 600 µL of supernatant through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.

  • Final Addition:

    • Add an internal standard if quantification is desired (e.g., a known concentration of TSP or TMSP).

    • Cap the NMR tube securely. The sample is now ready for analysis.

Protocol 2: Optimized 1D ¹H-NMR Acquisition for Low-Concentration Samples

This protocol provides a starting point for setting up a 1D proton experiment designed to maximize SNR for a dilute sample like a purified this compound isolate.

  • Load and Lock: Insert the sample, lock on the deuterium signal of the solvent, and ensure the sample temperature has equilibrated (typically 298 K).

  • Tune and Shim: Perform an automatic or manual probe tune and match. Carefully shim the sample to achieve a narrow, symmetrical lineshape on a solvent or reference signal.

  • Set Acquisition Parameters: Use the parameters in the "Low Concentration" column of Table 2 as a starting point. The key is using a smaller pulse angle (zg30 pulse program) with a shorter relaxation delay to maximize the number of scans in a given time.

  • Acquire Data: Start the acquisition. Monitor the FID after a few scans to ensure it is decaying properly.

  • Process Data: After acquisition, apply an exponential multiplication window function (e.g., lb = 0.3 Hz) to improve SNR, followed by Fourier transform, phase correction, and baseline correction.

Data Presentation: Parameter Comparison

Table 1: Relationship Between Number of Scans (NS), Time, and SNR Improvement

Number of Scans (NS)Relative Experiment TimeTheoretical SNR Improvement
16 (Default)1x1.0x (Baseline)
644x2.0x
25616x4.0x
102464x8.0x
4096256x16.0x
This table illustrates that a four-fold increase in experiment time is required to double the SNR.

Table 2: Comparison of Typical ¹H-NMR Acquisition Parameters

ParameterStandard Sample (~10 mg/mL)Low Concentration Sample (<1 mg/mL)Description
Pulse Program zg or zg30zg30zg uses a 90° pulse. zg30 uses a 30° pulse, which allows for faster pulsing.
Number of Scans (NS) 8 - 16128 - 4096+The most critical parameter for improving SNR.
Relaxation Delay (D1) 2.0 - 5.0 s1.0 - 1.5 sShorter delay used with a 30° pulse to increase the number of scans per unit time.
Acquisition Time (AQ) 3.0 s3.0 sDefines the digital resolution. 2-4s is typical for small molecules.
Spectral Width (SW) 16 ppm16 ppmShould be wide enough to encompass all proton signals.
Receiver Gain (RG) Auto-set (rga)Auto-set (rga)Automatically set to avoid ADC overflow while maximizing dynamic range.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Sample Step 1: Sample Evaluation cluster_Acquisition Step 2: Instrument & Acquisition cluster_Processing Step 3: Data Processing cluster_End Finish start Low SNR Detected sample_conc Check Concentration (& Solubility) start->sample_conc Is sample OK? sample_filter Check for Solids (Filter Sample) sample_conc->sample_filter sample_para Consider Paramagnetic Impurities sample_filter->sample_para acq_tune Tune & Match Probe sample_para->acq_tune Sample OK acq_shim Optimize Shimming acq_tune->acq_shim acq_scans Increase Number of Scans (NS) acq_shim->acq_scans acq_params Optimize D1 & Pulse Angle acq_scans->acq_params proc_lb Apply Line Broadening (lb > 0) acq_params->proc_lb Acquisition Complete proc_advanced Use Advanced Denoising (e.g., Deep Learning) proc_lb->proc_advanced end_node Improved SNR proc_advanced->end_node

Caption: A workflow for troubleshooting low signal-to-noise in NMR spectra.

Sample_Preparation_Workflow start Start: Weigh ~20mg Rhodiola Extract add_solvent Add 1.0 mL of Deuterated Solvent Mix start->add_solvent vortex Vortex for 1 min add_solvent->vortex sonicate Sonicate for 15 min vortex->sonicate centrifuge Centrifuge at 14,000 x g for 10 min sonicate->centrifuge transfer Transfer 600 µL of Supernatant centrifuge->transfer filter Filter through Glass Wool into NMR Tube transfer->filter end_node Sample Ready for NMR filter->end_node

Caption: Workflow for preparing a this compound extract sample for NMR analysis.

Parameter_Logic cluster_Input Sample Condition cluster_HighConc High Concentration cluster_LowConc Low Concentration input_node Sample Concentration ns_low Low NS (e.g., 16) input_node->ns_low High ns_high High NS (e.g., 1024+) input_node->ns_high Low d1_long Long D1 (e.g., 5s) ns_low->d1_long pulse_90 90° Pulse (zg) d1_long->pulse_90 d1_short Short D1 (e.g., 1s) ns_high->d1_short pulse_30 30° Pulse (zg30) d1_short->pulse_30

Caption: Logic for selecting NMR parameters based on sample concentration.

Validation & Comparative

Reproducibility of Experimental Results for Standardized Rhodiola rosea Extract (Rhodiolin)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific validity, particularly in the development of therapeutic agents. This guide provides a comprehensive comparison of experimental results for standardized Rhodiola rosea extracts, often marketed as Rhodiolin, to assess the consistency of its reported effects. Standardization of these extracts, typically to 3% rosavins and 1% salidroside, is a critical factor in ensuring reliable and reproducible outcomes in clinical settings.[1][2] This document synthesizes data from multiple clinical trials, details the experimental protocols employed, and visualizes key signaling pathways and workflows to provide a clear and objective overview for researchers, scientists, and drug development professionals.

Quantitative Data Comparison

The following tables summarize the quantitative outcomes from various clinical trials investigating the effects of standardized Rhodiola rosea extract on fatigue, mental performance, and stress-related symptoms.

Table 1: Effects on Fatigue
Study (Year)DosageDurationPrimary Outcome MeasureResult
Shevtsov et al. (2003)[3]360 mg/day or 540 mg/daySingle doseAnti-Fatigue Index (AFI)Both doses showed a statistically significant reduction in fatigue compared to placebo.[3]
Olsson et al. (2009)576 mg/day28 daysPines' Burnout Scale30% reduction in fatigue symptoms compared to placebo.[2]
Lekomtseva et al. (2017)[4]400 mg/day (WS® 1375)8 weeksVarious fatigue scalesStatistically significant improvement in fatigue symptoms over the 8-week period.[4]
Kasper & Dienel (2017)[5]400 mg/day (WS® 1375)12 weeksMaslach Burnout InventoryClear improvement in emotional exhaustion and other burnout symptoms over time.[5]
Table 2: Effects on Mental Performance
Study (Year)DosageDurationPrimary Outcome MeasureResult
Spasov et al. (2000)[6]100 mg/day20 daysNeuro-motoric function testsSignificant improvements in physical fitness, neuro-motoric functions, and mental performance.[6]
Shevtsov et al. (2003)[3]360 mg/day or 540 mg/daySingle doseCapacity for mental workPronounced anti-fatigue effect and increased capacity for mental work.[3]
Spasov et al. (2000)50 mg twice daily20 daysMental performance and general well-beingDemonstrated significant improvements in mental performance and general well-being in students during an exam period.[6]
Table 3: Effects on Stress and Anxiety
Study (Year)DosageDurationPrimary Outcome MeasureResult
Edwards et al. (2012)200 mg twice daily4 weeksPerceived Stress QuestionnaireSignificant improvements in stress symptoms, quality of life, and mood.[6]
Cropley et al. (2015)200 mg twice daily14 daysState-Trait Anxiety InventorySignificant decrease in self-reported anxiety and stress.[6]
Mao et al. (2015)340-680 mg/day12 weeksHamilton Depression Rating Scale (HAMD)Statistically significant improvements in mood and reduction in insomnia and emotional instability in patients with mild-to-moderate depression.[2][6]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context and reproducibility of the results.

Protocol 1: Assessment of Anti-Fatigue Effects
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[3]

  • Participants: Healthy cadets aged 19-21 years.[3]

  • Intervention: Single dose of standardized Rhodiola rosea extract (360 mg or 540 mg) or placebo.[3]

  • Outcome Measures: The primary outcome was the Anti-Fatigue Index (AFI), a measure of mental work capacity under stressful conditions.[3]

  • Data Analysis: Statistical comparison of AFI scores between the treatment and placebo groups.[3]

Protocol 2: Evaluation in Stress-Related Fatigue
  • Study Design: Randomized, double-blind, placebo-controlled study.

  • Participants: Individuals with a diagnosis of stress-related fatigue.[2]

  • Intervention: 576 mg/day of Rhodiola rosea extract or placebo for 28 days.[2]

  • Outcome Measures: Changes in fatigue symptoms were assessed using the Pines' Burnout Scale.

  • Data Analysis: Comparison of the reduction in fatigue scores between the active treatment and placebo groups.[2]

Protocol 3: Open-Label Trial for Chronic Fatigue
  • Study Design: Open-label, multicenter clinical trial.[4]

  • Participants: 100 subjects experiencing prolonged or chronic fatigue symptoms.[4]

  • Intervention: 400 mg/day of a dry ethanolic extract of R. rosea (WS® 1375) administered for 8 weeks.[4]

  • Outcome Measures: A variety of scales and tests related to fatigue were used to assess changes from baseline.[4]

  • Data Analysis: Exploratory data analysis to evaluate the changes in fatigue measures over the treatment period.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular mechanisms of Rhodiola rosea and a typical workflow for a clinical trial investigating its effects.

PI3K_AKT_mTOR_Pathway This compound This compound GPI GPI This compound->GPI inhibits PI3K PI3K GPI->PI3K inhibits phosphorylation AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.[7]

Clinical_Trial_Workflow cluster_screening Screening & Recruitment cluster_intervention Intervention Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting ParticipantScreening Participant Screening InformedConsent Informed Consent ParticipantScreening->InformedConsent BaselineAssessment Baseline Assessment InformedConsent->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization Treatment Treatment Group (this compound) Randomization->Treatment Placebo Placebo Group Randomization->Placebo FollowUp1 Follow-up Assessments (e.g., Week 4) Treatment->FollowUp1 Placebo->FollowUp1 FollowUp2 Final Assessment (e.g., Week 8) FollowUp1->FollowUp2 DataAnalysis Statistical Analysis FollowUp2->DataAnalysis Results Results Interpretation DataAnalysis->Results Publication Publication Results->Publication

Caption: Generalized workflow of a randomized controlled trial for this compound.

References

A Comparative Guide to Target Engagement Biomarker Assays: Rhodiolin (Rhodiola rosea Extract) and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarker assays for assessing the target engagement of Rhodiolin, a standardized extract of Rhodiola rosea, and its alternatives. The information presented herein is supported by experimental data to aid researchers in selecting appropriate methods for their drug discovery and development programs.

Rhodiola rosea is an adaptogenic herb recognized for its stress-protective and performance-enhancing properties. Its primary bioactive constituents, salidroside and rosavin, exert their effects by modulating key cellular signaling pathways. Understanding the engagement of these compounds with their molecular targets is crucial for elucidating their mechanism of action and for the development of novel therapeutics.

Comparison of this compound and Alternative Adaptogens

Several other natural compounds are recognized for their adaptogenic properties and are often considered alternatives to this compound. This section compares the known molecular targets and effects on key biomarkers for this compound, Ashwagandha (Withania somnifera), and Panax ginseng.

Table 1: Comparison of Cellular Targets and Biomarker Modulation

FeatureThis compound (Rhodiola rosea)Ashwagandha (Withania somnifera)Panax ginseng
Primary Active Compounds Salidroside, RosavinsWithanolides (e.g., Withaferin A)Ginsenosides
Key Cellular Targets NF-κB, MAPK/ERK, PI3K/AKT, Caspase-3, Nrf2[1][2][3][4]Hsp90, NF-κB, p53, STAT3Glucocorticoid Receptor, Estrogen Receptor, various kinases
Primary Therapeutic Effects Anti-fatigue, neuroprotective, anti-inflammatory, enhances cognitive function[5][6][7]Anxiolytic, anti-inflammatory, immunomodulatory[5][6]Immunomodulatory, anti-fatigue, improves cognitive function
Effect on Cortisol Modulates/decreases stress-induced cortisol levels[8][9]Reduces cortisol levels[10]Modulates HPA axis and cortisol levels[11]
Target Engagement Biomarkers p-NF-κB, p-ERK, p-AKT, cleaved Caspase-3Hsp90 client protein levels, p-STAT3Reporter gene assays for nuclear receptor activation

Target Engagement Assays for this compound

Several assays can be employed to measure the engagement of Rhodiola rosea's active compounds with their intracellular targets. The choice of assay depends on the specific target and the desired throughput.

Table 2: Performance Comparison of Target Engagement Assays

AssayPrincipleThroughputAdvantagesDisadvantages
Western Blot Measures changes in protein expression or phosphorylation state.Low to MediumWidely accessible, provides information on downstream signaling.Semi-quantitative, labor-intensive.
NF-κB Reporter Assay Luciferase reporter gene expression under the control of NF-κB response elements.HighQuantitative, suitable for high-throughput screening.Indirect measure of target engagement, requires genetic modification of cells.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[12][13][14][15]Medium to HighLabel-free, measures direct target binding in a native cellular context.[12][13][14][15]Requires specific antibodies for detection, optimization of heating conditions is necessary.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc®-tagged target protein in live cells.[16][17][18][19]HighReal-time measurement in live cells, quantitative, high sensitivity.[16][17][18][19]Requires genetic modification of the target protein, dependent on specific fluorescent tracers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for a target engagement biomarker assay.

rhodiola_pathway Signaling Pathways Modulated by this compound cluster_stress Stress Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor IKK IKK Receptor->IKK MEK MEK Receptor->MEK PI3K PI3K Receptor->PI3K IκB IκB IKK->IκB inhibits NF-κB NF-κB IκB->NF-κB sequesters NF-κB_n NF-κB NF-κB->NF-κB_n ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n AKT AKT PI3K->AKT Caspase-3_inactive Pro-Caspase-3 AKT->Caspase-3_inactive inhibits Caspase-3_active Cleaved Caspase-3 Caspase-3_inactive->Caspase-3_active Apoptosis Apoptosis Caspase-3_active->Apoptosis Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression Cell_Survival Cell Survival & Proliferation ERK_n->Cell_Survival This compound This compound This compound->IKK inhibits This compound->MEK inhibits This compound->AKT activates This compound->Caspase-3_active inhibits

Caption: Key signaling pathways modulated by this compound.

cetsa_workflow CETSA Workflow for Target Engagement cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Thermal Denaturation cluster_lysis 3. Cell Lysis & Fractionation cluster_detection 4. Protein Quantification cluster_analysis 5. Data Analysis Culture Culture cells to desired confluency Treat Treat cells with this compound or vehicle control Culture->Treat Heat Heat cells at a range of temperatures Treat->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Quantify Quantify target protein (e.g., Western Blot, ELISA) Collect->Quantify Plot Plot % soluble protein vs. temperature Quantify->Plot Compare Compare melting curves of treated vs. control Plot->Compare

References

In Vivo Efficacy of Rhodiola Flavonoids Compared to Other Prominent Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of flavonoids found in Rhodiola rosea, often associated with the term Rhodiolin, against other well-researched flavonoids such as quercetin and luteolin. The comparison focuses on key therapeutic areas like antioxidant and anti-inflammatory activities, supported by experimental data and elucidation of the underlying signaling pathways.

Executive Summary

Flavonoids are a diverse group of polyphenolic compounds with significant therapeutic potential. While quercetin and luteolin are widely studied for their potent antioxidant and anti-inflammatory effects, flavonoids from Rhodiola rosea, such as herbacetin and rhodiosin, are gaining attention for their role in the plant's adaptogenic properties. This guide synthesizes available in vivo data to draw comparisons, highlighting the mechanistic similarities and differences that underpin their biological activities. Direct comparative studies are limited, and this guide therefore collates data from various independent studies to provide a comprehensive overview.

Comparative Data on In Vivo Efficacy

The following tables summarize quantitative data from various in vivo studies, providing a comparative look at the antioxidant and anti-inflammatory effects of Rhodiola rosea extracts (containing its native flavonoids) and other purified flavonoids.

Table 1: Comparative In Vivo Antioxidant Activity
Compound/ExtractModel OrganismDosageKey OutcomesReference
Rhodiola rosea Extract Healthy Men600 mg/dayIncreased plasma total antioxidant capacity.[1]
Professional Rowers200 mg/daySignificantly higher total plasma antioxidant capacity compared to placebo.[2]
MiceNot specifiedBoosts activity of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD); lowers malondialdehyde (MDA) levels.[3][3]
Herbacetin C. elegansNot specifiedProtected against H₂O₂-induced oxidative stress.[4]
Quercetin Healthy MenNot specifiedInconsistent effects on oxidative stress markers in vivo.
Yeast (S. cerevisiae)Not specifiedIncreased resistance to H₂O₂-induced oxidative stress.[5][5]
Luteolin Yeast (S. cerevisiae)Not specifiedIncreased resistance to H₂O₂-induced oxidative stress.[5][5]
Table 2: Comparative In Vivo Anti-inflammatory Activity
Compound/ExtractModel OrganismDosageKey OutcomesReference
Rhodiola rosea Extract Mice500 mg/kgSuppressed expression of iNOS, IL-1β, and TNF-α in kidney and prefrontal cortex.[6][6]
Mice (Asthma model)Not specifiedReduced inflammatory cell infiltration and levels of IgE, IL-4, IL-5, and IL-13.[3][3]
Luteolin Various in vivo modelsNot specifiedStrong anti-inflammatory activity demonstrated across multiple models.[7][7]
Various in vivo modelsNot specifiedRegulates inflammatory mediators such as IL-6, IL-1β, TNF-α, and COX-2.[8][8]
Quercetin Various in vivo modelsNot specifiedDemonstrates anti-inflammatory effects, though mechanisms and efficacy can vary by model.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these flavonoids are mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for drug development and targeted therapeutic applications.

Rhodiola Flavonoids and Extracts

Rhodiola rosea extracts and their constituent flavonoids, like herbacetin, exert their antioxidant effects primarily through the activation of the Nrf2/HO-1 signaling pathway . This pathway is a master regulator of the cellular antioxidant response. Additionally, the anti-inflammatory properties of Rhodiola extracts are linked to the inhibition of the NF-κB signaling pathway , which reduces the expression of pro-inflammatory cytokines.

Rhodiola_Pathway Rhodiola Rhodiola Flavonoids (e.g., Herbacetin) Nrf2 Nrf2 Activation Rhodiola->Nrf2 Activates NFkB NF-κB Inhibition Rhodiola->NFkB Inhibits HO1 HO-1 Expression Nrf2->HO1 Induces Antioxidant Antioxidant Response HO1->Antioxidant Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Normally promotes Inflammation Reduced Inflammation NFkB->Inflammation Cytokines->Inflammation

Caption: Signaling pathways modulated by Rhodiola flavonoids.

Luteolin

Luteolin demonstrates potent anti-inflammatory effects by targeting multiple signaling pathways. Key among these are the NF-κB pathway , the MAPK pathway , and the STAT3 pathway . By inhibiting these pathways, luteolin effectively reduces the production of a wide range of inflammatory mediators.

Luteolin_Pathway Luteolin Luteolin NFkB NF-κB Pathway Luteolin->NFkB Inhibits MAPK MAPK Pathway Luteolin->MAPK Inhibits STAT3 STAT3 Pathway Luteolin->STAT3 Inhibits Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Inflammation STAT3->Inflammation Antioxidant_Workflow cluster_protocol Experimental Protocol start Induce Oxidative Stress (D-galactose in mice) treatment Oral Administration of Flavonoids start->treatment collection Serum and Liver Tissue Collection treatment->collection serum_analysis Serum Analysis (MDA, NO, T-AOC, SOD, CAT, GSH-Px) collection->serum_analysis liver_analysis Liver mRNA Analysis (GSH-Px1, CAT, SOD1, SOD2) collection->liver_analysis end Comparative Data Analysis serum_analysis->end liver_analysis->end Anti_inflammatory_Workflow cluster_protocol Experimental Protocol start Pre-treatment with Test Compound induction Induce Inflammation (LPS injection) start->induction collection Blood and Tissue Collection induction->collection serum_analysis Serum Cytokine Analysis (ELISA for TNF-α, IL-1β, IL-6) collection->serum_analysis tissue_analysis Tissue Marker Analysis (PCR/Immunoblot for iNOS) collection->tissue_analysis end Efficacy Evaluation serum_analysis->end tissue_analysis->end

References

Validating the Binding Affinity of Rhodiolin to its Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhodiolin, a natural compound isolated from Rhodiola rosea, has demonstrated a range of biological activities, including potential anticancer effects. One of its identified molecular mechanisms involves the inhibition of Glucose-6-phosphate isomerase (GPI), a key enzyme in glycolysis.[1] GPI catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate.[2][3] By inhibiting GPI, this compound can disrupt the glycolytic pathway, which is often upregulated in cancer cells, and inhibit the PI3K/AKT/mTOR signaling pathway.[1]

This guide provides a framework for validating the binding affinity of this compound to its molecular target, GPI. It offers a comparative analysis with known inhibitors of GPI and details the experimental protocols required for such validation. While specific quantitative binding data for this compound to GPI is not yet publicly available, this guide presents the necessary methodologies to determine these values and compare them against established GPI inhibitors.

Comparative Binding Affinity of GPI Inhibitors

To effectively evaluate the binding affinity of this compound to Glucose-6-phosphate isomerase (GPI), it is crucial to compare it with other known inhibitors of this enzyme. The following table summarizes the available binding affinity data for several GPI inhibitors. This table serves as a benchmark for the expected range of binding affinities for compounds targeting GPI.

CompoundType of InhibitorBinding Affinity (Kd, Ki, or EC50)Reference(s)
Erythrose 4-Phosphate (E4P)Competitive InhibitorKd and IC50 values can be calculated via ITC[4]
HistamineWeak Metabolite InhibitorLow millimolar (mM) range
MaleateWeak Metabolite InhibitorLow millimolar (mM) range
HydroxylamineWeak Metabolite InhibitorLow millimolar (mM) range
ADPWeak Metabolite InhibitorLow millimolar (mM) range
CitraconateWeak Metabolite InhibitorLow millimolar (mM) range
Dihydroxyacetone phosphateWeak Metabolite InhibitorLow millimolar (mM) range
PhosphoenolpyruvateWeak Metabolite InhibitorLow millimolar (mM) range
This compound Putative Inhibitor To Be Determined

Experimental Protocols for Binding Affinity Validation

To quantitatively determine and validate the binding affinity of this compound to GPI, several biophysical techniques can be employed. The following are detailed protocols for three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound binding to GPI.

Methodology:

  • Immobilization of GPI:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject purified recombinant human GPI (at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-4000 Resonance Units).

    • Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.

    • A reference flow cell should be prepared similarly but without GPI immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound (e.g., 0.1 µM to 100 µM) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the GPI-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each this compound injection using a mild regeneration buffer (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the GPI-immobilized flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-GPI interaction.

Methodology:

  • Sample Preparation:

    • Dialyze purified GPI and dissolve this compound in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Prepare a solution of GPI (e.g., 10-50 µM) in the sample cell and a solution of this compound (e.g., 100-500 µM) in the injection syringe.

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the GPI solution at a constant temperature (e.g., 25°C).

    • Allow the system to reach equilibrium between each injection.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat data against the molar ratio of this compound to GPI.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. The entropy change (ΔS) can then be calculated.

MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.

Objective: To determine the dissociation constant (Kd) of the this compound-GPI interaction.

Methodology:

  • Labeling of GPI:

    • Label purified GPI with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's instructions.

    • Remove excess dye using a size-exclusion chromatography column. The final concentration of the labeled GPI should be in the low nanomolar range.

  • Sample Preparation and Measurement:

    • Prepare a series of 16 dilutions of this compound in MST buffer (e.g., PBS with 0.05% Tween-20).

    • Add a constant concentration of the labeled GPI to each this compound dilution.

    • Load the samples into MST capillaries.

    • Measure the thermophoresis of the labeled GPI in each capillary using an MST instrument.

  • Data Analysis:

    • Plot the change in the normalized fluorescence against the logarithm of the this compound concentration.

    • Fit the resulting binding curve with the appropriate model to determine the Kd.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental processes and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_mst MicroScale Thermophoresis (MST) spr_prep GPI Immobilization on Sensor Chip spr_bind This compound Injection (Concentration Series) spr_prep->spr_bind spr_data Real-time Binding Measurement spr_bind->spr_data spr_analysis Kinetic Analysis (ka, kd, Kd) spr_data->spr_analysis itc_prep GPI in Cell, this compound in Syringe itc_titrate Titration and Heat Measurement itc_prep->itc_titrate itc_data Binding Isotherm Generation itc_titrate->itc_data itc_analysis Thermodynamic Analysis (Kd, ΔH, ΔS) itc_data->itc_analysis mst_prep Fluorescent Labeling of GPI mst_mix Mix Labeled GPI with this compound Series mst_prep->mst_mix mst_measure Thermophoresis Measurement mst_mix->mst_measure mst_analysis Binding Curve Analysis (Kd) mst_measure->mst_analysis

Caption: Experimental workflows for validating this compound-GPI binding affinity.

signaling_pathway This compound This compound GPI Glucose-6-Phosphate Isomerase (GPI) This compound->GPI Inhibition Glycolysis Glycolysis GPI->Glycolysis Catalyzes PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Proposed signaling pathway of this compound's inhibitory action.

References

A Comparative Analysis of the Neuroprotective Effects of Rhodiolin and Rosavins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of two key bioactive compounds derived from Rhodiola rosea: Rhodiolin (Salidroside) and Rosavins. The information presented is based on experimental data from preclinical studies, offering insights into their mechanisms of action and potential therapeutic applications in neurodegenerative diseases and ischemic brain injury.

Executive Summary

Both this compound and Rosavins exhibit significant neuroprotective effects through various mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities. This compound primarily exerts its effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Rosavins, on the other hand, have been shown to modulate the HIF-1α and MAPK signaling pathways, playing a crucial role in cellular adaptation to hypoxic conditions and in reducing inflammatory responses. While both compounds contribute to the overall neuroprotective profile of Rhodiola rosea, their distinct molecular targets and signaling pathways suggest they may be suited for different therapeutic strategies.

Quantitative Data Comparison

The following tables summarize the quantitative data from various experimental studies, highlighting the neuroprotective efficacy of this compound and Rosavins.

Table 1: In Vitro Neuroprotective Effects

ParameterThis compound (Salidroside)RosavinsExperimental ModelSource
Cell Viability ↑ Increased by up to 50% (50 µM) against MPP+-induced toxicity↑ Increased cell viability (concentration-dependent)MN9D cells, PC12 cells[1][2]
Reactive Oxygen Species (ROS) Production ↓ Significantly decreased↓ Reduced ROS levelsMN9D cells, HT22 cells[1][3]
Apoptosis ↓ Decreased Bax/Bcl-2 ratio, inhibited caspase-3 activation↓ Reduced number of apoptotic cells, decreased Bax expression, increased Bcl-2MPP+-induced PC12 cells, OGD/R-induced HUVECs[4][5]
Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β) ↓ Suppressed expression↓ Downregulated expressionLPS-stimulated BV2 microglial cells[6]

Table 2: In Vivo Neuroprotective Effects

ParameterThis compound (Salidroside)RosavinsExperimental ModelSource
Infarct Volume ↓ Reduced by ~40% (30 mg/kg)↓ Significantly reducedRat model of middle cerebral artery occlusion (MCAO)[7]
Neurological Deficit Score ↓ Improved neurological function↓ Improved mNSS scoresRat model of MCAO[7]
Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) ↑ Increased activity↑ Increased SOD and CAT activityMPTP-induced Parkinson's disease model in mice, Rat model of MCAO[1]
Lipid Peroxidation (MDA levels) ↓ Reduced levels↓ Reduced MDA contentRat model of MCAO[7]

Experimental Protocols

This compound (Salidroside) - Nrf2 Pathway Activation
  • Cell Culture and Treatment: Dopaminergic neuronal cells (MN9D) are cultured and pre-treated with varying concentrations of Salidroside (e.g., 10, 25, 50 µM) for 24 hours. Subsequently, the cells are exposed to the neurotoxin MPP+ (200 µM) for another 24 hours to induce a Parkinson's disease-like pathology.[1][2]

  • Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured to quantify the percentage of viable cells compared to a control group.[2]

  • Measurement of Oxidative Stress Markers: Intracellular ROS levels are measured using a DCFH-DA fluorescent probe. The activities of antioxidant enzymes such as SOD, CAT, and GSH-Px, and the levels of MDA are determined using commercially available kits.[1]

  • Western Blot Analysis: The expression levels of proteins involved in the Nrf2 pathway (Nrf2, HO-1, NQO1) and apoptosis (Bax, Bcl-2, cleaved caspase-3) are determined by Western blotting. Nuclear and cytoplasmic fractions are separated to assess the nuclear translocation of Nrf2.[3]

  • Animal Model: Male C57BL/6 mice are used to create a model of Parkinson's disease by intraperitoneal injection of MPTP. Salidroside (e.g., 12.5, 25, 50 mg/kg) is administered orally for a specified period before and after MPTP induction.[1]

  • Behavioral Tests: Motor function and coordination are assessed using tests such as the rotarod test and the pole test.[1]

  • Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[1]

Rosavins - HIF-1α and MAPK Pathway Modulation
  • Animal Model of Ischemic Stroke: Adult male Sprague-Dawley rats undergo middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, followed by reperfusion. Rosavin is administered intraperitoneally at different doses (e.g., 5, 10, 20 mg/kg) at the onset of reperfusion.[7]

  • Neurological Function Assessment: Neurological deficits are evaluated using the modified Neurological Severity Score (mNSS).[7]

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[7]

  • Western Blot Analysis: Protein expression of HIF-1α, VEGF, EPO, and components of the MAPK pathway (p-ERK, p-p38, p-JNK) are analyzed by Western blotting of brain tissue homogenates.[4][8]

  • Immunofluorescence Staining: The expression and localization of HIF-1α, CD31 (a marker of angiogenesis), and NeuN (a neuronal marker) are visualized in brain sections using immunofluorescence staining.[4]

  • Cell Culture Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): Human umbilical vein endothelial cells (HUVECs) are subjected to OGD/R to mimic ischemic conditions in vitro. The cells are treated with Rosavin during the reoxygenation phase.[4]

  • Tube Formation Assay: The pro-angiogenic effect of Rosavin is assessed by a tube formation assay on Matrigel, where the formation of capillary-like structures by HUVECs is quantified.[4]

Signaling Pathways

This compound (Salidroside) Neuroprotective Signaling Pathway

Salidroside_Neuroprotection Salidroside This compound (Salidroside) ROS Oxidative Stress (ROS) Salidroside->ROS inhibits PI3K_Akt PI3K/Akt Pathway Salidroside->PI3K_Akt Keap1 Keap1 ROS->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 inhibits degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS scavenges Neuroprotection Neuroprotection (Reduced Apoptosis, Increased Cell Survival) Antioxidant_Enzymes->Neuroprotection PI3K_Akt->Nrf2 activates

Caption: this compound promotes neuroprotection by activating the PI3K/Akt/Nrf2 pathway.

Rosavins Neuroprotective Signaling Pathway

Rosavins_Neuroprotection Rosavins Rosavins VHL VHL Rosavins->VHL inhibits MAPK MAPK Pathway (p38, JNK, ERK) Rosavins->MAPK inhibits activation of Neuroprotection Neuroprotection (Reduced Apoptosis, BBB Protection) Rosavins->Neuroprotection Ischemia_Hypoxia Ischemia / Hypoxia HIF_1a HIF-1α Ischemia_Hypoxia->HIF_1a stabilizes VHL->HIF_1a promotes degradation of Angiogenesis Angiogenesis (VEGF, EPO) HIF_1a->Angiogenesis promotes transcription of NF_kB NF-κB MAPK->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines promotes transcription of Angiogenesis->Neuroprotection

Caption: Rosavins exert neuroprotective effects via HIF-1α and MAPK pathways.

Experimental Workflow: In Vivo Model of Ischemic Stroke

Experimental_Workflow Start Start Animal_Model Induce Ischemic Stroke (MCAO in Rats) Start->Animal_Model Treatment Administer Rosavins or this compound (e.g., intraperitoneally) Animal_Model->Treatment Behavioral_Assessment Assess Neurological Deficits (mNSS) Treatment->Behavioral_Assessment Tissue_Collection Collect Brain Tissue Behavioral_Assessment->Tissue_Collection Analysis Biochemical and Histological Analysis (TTC staining, Western Blot, IHC) Tissue_Collection->Analysis End End Analysis->End

Caption: Workflow for in vivo evaluation of neuroprotective compounds.

Conclusion

This compound (Salidroside) and Rosavins are both promising neuroprotective agents with distinct but complementary mechanisms of action. This compound's potent antioxidant activity, mediated by the Nrf2 pathway, makes it a strong candidate for conditions characterized by high levels of oxidative stress. Rosavins' ability to modulate hypoxia-inducible factors and inflammatory pathways suggests their potential in treating ischemic injuries and neuroinflammation. Further research, particularly head-to-head comparative studies and clinical trials, is warranted to fully elucidate their therapeutic potential and to determine the optimal applications for each of these valuable natural compounds in the field of neuroprotection.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal Procedures for Rhodiolin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory materials is paramount. This guide provides a comprehensive overview of the proper disposal procedures for Rhodiolin, a supplement derived from Rhodiola rosea, to maintain a safe working environment and minimize ecological impact. While specific regulations may vary, the following procedures are based on general best practices for supplement and chemical disposal.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate care. While generally considered safe, some safety data sheets for related compounds indicate potential for mild irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields.[1][3]

  • Hand Protection: Use impervious gloves.[1][3]

  • Respiratory Protection: In case of dust or aerosol formation, use an approved respirator.[2]

  • Body Protection: Standard laboratory coats are recommended.[2]

Handle in a well-ventilated area and wash hands thoroughly after handling.[1][3]

Disposal Options Summary

Several options are available for the proper disposal of unused or expired this compound. The suitability of each method depends on institutional policies and local regulations.

Disposal MethodDescriptionBest ForKey Considerations
At-Home/In-Lab Disposal (Trash) Mixing the supplement with an undesirable substance before placing it in the trash.[4][5][6]Small quantities from research and development.Follow a specific protocol to prevent accidental ingestion by animals or humans and to minimize environmental leakage.[4]
Drug Take-Back Programs Community-sponsored programs for collecting and safely disposing of unwanted medicines and supplements.[4][5][7]Unused or expired consumer-packaged supplements.Locations can often be found at pharmacies, hospitals, and law enforcement agencies.[4]
Household Hazardous Waste (HHW) Facilities Designated local or state-run facilities for disposing of potentially hazardous materials.[8]Larger quantities or when mixed with other laboratory waste.Check with your local facility for acceptance of supplements and any specific packaging requirements.[8]

Detailed Protocol for In-Lab Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting when a take-back program or hazardous waste facility is not an option. This method is adapted from FDA guidelines for disposing of non-flush list medicines.[6]

Materials:

  • Unused or expired this compound

  • Sealable plastic bag or a container with a secure lid

  • Undesirable substance (e.g., used coffee grounds, cat litter, or dirt)

  • Permanent marker or duct tape

Procedure:

  • Remove from Original Container: Take the this compound capsules, tablets, or powder out of their original packaging.[5][6]

  • Mix with Undesirable Substance: Place the this compound into the sealable bag or container. Add an equal or greater amount of the undesirable substance. This makes the mixture less appealing to children, pets, or anyone who might go through the trash.[4][5][8] Do not crush tablets or capsules.[6]

  • Seal the Container: Securely seal the plastic bag or fasten the lid on the container to prevent leakage.[5][6]

  • Dispose of in Trash: Place the sealed container in a common trash receptacle.[9]

  • Redact Personal Information: Before recycling or discarding the original packaging, remove or completely cover any personal or sensitive information on the label with a permanent marker or duct tape.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Rhodiolin_Disposal_Workflow start Start: Unused/ Expired this compound check_take_back Are Take-Back Programs or HHW Facilities Available? start->check_take_back use_take_back Utilize Take-Back Program or HHW Facility check_take_back->use_take_back  Yes in_lab_disposal Follow In-Lab Disposal Protocol check_take_back->in_lab_disposal  No redact_info Redact Personal Info from Original Container use_take_back->redact_info mix_substance Mix with Undesirable Substance (e.g., Coffee Grounds) in_lab_disposal->mix_substance seal_container Place in a Sealed Container mix_substance->seal_container trash_disposal Dispose of in Common Trash seal_container->trash_disposal trash_disposal->redact_info end End: Proper Disposal Complete recycle_container Recycle or Dispose of Empty Container redact_info->recycle_container recycle_container->end

Caption: Logical workflow for the proper disposal of this compound.

Environmental Considerations

It is critical to avoid flushing supplements down the toilet or pouring them down the drain unless specifically instructed to do so.[10] These substances can pass through wastewater treatment systems and enter rivers and streams, potentially harming aquatic life and entering the drinking water supply.[4][10] By following these disposal guidelines, you contribute to the protection of our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodiolin
Reactant of Route 2
Reactant of Route 2
Rhodiolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.